H-D-SER(TBU)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCPKNYKNWXULB-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18783-53-4 | |
| Record name | O-(1,1-Dimethylethyl)-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18783-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018783534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Serine, O-(1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-TERT-BUTYL-D-SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3FIF7B2B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: H-D-Ser(tBu)-OH in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-D-Ser(tBu)-OH, a crucial amino acid derivative in the field of peptide synthesis and pharmaceutical research. We will delve into its molecular characteristics, its pivotal role as a protected building block in solid-phase peptide synthesis (SPPS), and its application in the creation of bioactive peptides.
Molecular Structure and Properties
This compound, also known as O-tert-Butyl-D-serine, is a synthetic derivative of the naturally occurring amino acid D-serine. The key structural feature is the presence of a tert-butyl (tBu) ether protecting group on the hydroxyl side chain of the serine residue. This modification is instrumental in preventing unwanted side reactions during peptide synthesis.
The molecular and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₅NO₃ |
| Molecular Weight | 161.20 g/mol |
| CAS Number | 18783-53-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and various organic solvents. |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound, typically in its N-terminally protected form such as Fmoc-D-Ser(tBu)-OH, is a fundamental component in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The tert-butyl group serves as a stable and reliable protecting group for the serine hydroxyl function, preventing undesirable side reactions like O-acylation during the peptide chain elongation.[1] This protection is crucial for the synthesis of complex and biologically active peptides with high purity and yield.[1][2]
The tBu group is stable under the basic conditions used for the removal of the Fmoc protecting group (typically with piperidine) but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[3] This orthogonality of protecting groups is a cornerstone of modern peptide synthesis.
General Experimental Protocol for SPPS using Fmoc-D-Ser(tBu)-OH
The following is a generalized protocol for the incorporation of a Fmoc-D-Ser(tBu)-OH residue into a peptide chain using manual or automated solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Ser(tBu)-OH)
-
Solid support resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Activator base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Wash solvents (DMF, DCM, IPA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Precipitation solvent (cold diethyl ether)
Procedure:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF or DCM.
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treatment with a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-D-Ser(tBu)-OH) is pre-activated with a coupling reagent and an activator base and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., ninhydrin (B49086) test).
-
Washing: The resin is again washed to remove unreacted amino acid and coupling reagents.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl group from serine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in the Synthesis of Bioactive Peptides
The incorporation of D-amino acids, such as D-serine, into peptides can significantly enhance their biological activity and stability. Peptides containing D-amino acids are often less susceptible to degradation by proteases, leading to a longer in vivo half-life. O-tert-Butyl-D-serine is a valuable building block in the synthesis of such bioactive peptides, including therapeutic proteins and novel drug candidates.[4] Its use has been noted in the synthesis of peptide drugs like Zoladex.[5]
Example: Synthesis of Antioxidant Cyclic Peptides
A study on the synthesis of cyclic peptides with antioxidant properties utilized Fmoc-Ser(tBu)-OH as one of the building blocks.[6] The general solid-phase peptide synthesis protocol described above was employed to assemble the linear peptide precursor on the resin. Following the cleavage from the solid support, the linear peptide was cyclized in solution to yield the final bioactive cyclic peptide.[6]
Signaling Pathway Involvement of Peptides Containing D-Serine Derivatives
While this compound is a synthetic building block and not directly involved in biological signaling, the peptides synthesized using this derivative can have significant biological activities and interact with various signaling pathways. The inclusion of a D-amino acid can alter the peptide's conformation and binding affinity to its target receptors.
For the purpose of illustrating a relevant signaling pathway that could be modulated by a synthetic peptide, we will consider a generic G-protein coupled receptor (GPCR) signaling pathway. Many peptide hormones and neurotransmitters exert their effects through GPCRs, making this a relevant target for novel peptide-based drugs.
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.
This diagram illustrates a simplified workflow of how a bioactive peptide, potentially synthesized using this compound, could initiate a cellular response. The peptide acts as a ligand that binds to and activates a GPCR on the cell surface. This activation leads to the engagement and activation of an intracellular G-protein, which in turn modulates the activity of an effector enzyme. The effector enzyme then produces a second messenger, which propagates the signal within the cell, ultimately leading to a specific cellular response.
Conclusion
This compound is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex and robust bioactive peptides. Its role as a protected amino acid building block is central to the efficiency and success of solid-phase peptide synthesis. The ability to incorporate D-amino acids with protected side chains opens up new avenues for the design and development of novel peptide-based therapeutics with enhanced stability and biological activity. Further research into peptides containing this and other non-natural amino acids will undoubtedly continue to fuel advancements in medicine and biotechnology.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article | KnE Open [kneopen.com]
A Technical Guide to the Solubility of H-D-SER(TBU)-OH in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of H-D-Ser(tBu)-OH (O-tert-Butyl-D-serine), a crucial building block in peptide synthesis and drug development. Understanding the solubility of this protected amino acid is paramount for its effective handling, storage, and application in synthetic methodologies. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to guide researchers in assessing its solubility characteristics.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For protected amino acids like this compound, solubility is influenced by several factors including the polarity of the solvent, the physicochemical properties of the amino acid derivative (such as the presence of the bulky, nonpolar tert-butyl protecting group), temperature, and pH. The principle of "like dissolves like" is a fundamental guideline, suggesting that a solute will dissolve best in a solvent that has a similar polarity.
Solubility Data for this compound
Precise quantitative solubility data for this compound across a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, data for its enantiomer, H-L-Ser(tBu)-OH, provides a strong and reliable proxy, as enantiomers exhibit identical physical properties, including solubility, in achiral solvents.
Below is a summary of available quantitative and qualitative solubility data.
| Solvent | Type | This compound / H-L-Ser(tBu)-OH Solubility | Citation |
| Water (H₂O) | Polar Protic | ≥ 100 mg/mL (for L-isomer) | [1][2][3] |
| Chloroform (CHCl₃) | Nonpolar | Soluble (qualitative, for Fmoc-protected L-isomer) | [4] |
| Dichloromethane (DCM) | Nonpolar | Soluble (qualitative, for Fmoc-protected L-isomer) | [4] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble (qualitative, for Fmoc-protected L-isomer) | [4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (qualitative, for Fmoc-protected L-isomer) | [4] |
| Acetone | Polar Aprotic | Soluble (qualitative, for Fmoc-protected L-isomer) | [4] |
Note: The qualitative data for organic solvents is based on the Fmoc-protected L-isomer. While the Fmoc group increases lipophilicity, the underlying solubility trends in these common solvents are informative for the unprotected amino acid.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility values in specific solvent systems, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., methanol, ethanol, DMF, DMSO)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
To effectively separate the saturated solution from the undissolved solid, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Analyze the diluted sample solution under the same HPLC conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility of this compound.
References
A Technical Guide to H-D-Ser(tBu)-OH: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on H-D-Ser(tBu)-OH (O-tert-Butyl-D-serine), a crucial amino acid derivative for solid-phase peptide synthesis (SPPS). This document details its chemical properties, supplier information, and its pivotal role in the synthesis of peptides for research and drug development.
Core Chemical Information
This compound, with the CAS number 18783-53-4 , is a synthetic derivative of the amino acid D-serine.[1][2] The defining feature of this compound is the tert-butyl (tBu) protecting group on the hydroxyl side chain of D-serine. This protective group is instrumental in preventing unwanted side reactions during the stepwise assembly of amino acids in peptide synthesis.[3] The tert-butyl group is stable under the basic conditions used for the removal of the Fmoc protecting group from the N-terminus but is readily cleaved under acidic conditions, typically during the final cleavage of the peptide from the solid support.[4][5]
| Property | Value |
| CAS Number | 18783-53-4 |
| Molecular Formula | C7H15NO3 |
| Molecular Weight | 161.2 g/mol |
| Synonyms | O-tert-Butyl-D-serine, D-Ser(tBu)-OH |
| Appearance | White to off-white solid |
| Storage | 2-8°C in an inert atmosphere |
Key Applications in Research and Development
The primary application of this compound lies in its role as a fundamental building block in solid-phase peptide synthesis (SPPS) .[3][6] Its use is particularly prevalent in the Fmoc/tBu orthogonal protection strategy, which is a cornerstone of modern peptide chemistry.[4]
The strategic incorporation of this compound into a peptide sequence allows for:
-
Prevention of Side Reactions: The tert-butyl ether protecting group on the serine hydroxyl side chain prevents unwanted reactions, such as esterification or acylation, during the coupling of subsequent amino acids.[3] This ensures the synthesis of the desired peptide sequence with high fidelity.
-
Enhanced Solubility and Stability: The presence of the tert-butyl group can enhance the solubility and stability of the protected amino acid, facilitating its use in automated and manual peptide synthesizers.[1]
-
Synthesis of Complex Peptides: By providing robust side-chain protection, this compound enables the synthesis of complex and modified peptides, including those with post-translational modifications or those intended for use as therapeutic agents.[3][7]
While this compound itself is a synthetic building block, the peptides synthesized using it can be designed to interact with various biological targets, including those involved in cellular signaling pathways. For instance, synthetic peptides are widely used to probe and modulate G protein-coupled receptor (GPCR) signaling.
Caption: Conceptual diagram of a synthetic peptide interacting with a G protein-coupled receptor signaling pathway.
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
The following is a generalized protocol for the manual incorporation of this compound into a peptide chain using Fmoc-based solid-phase peptide synthesis.
Materials:
-
This compound
-
Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Workflow:
Caption: General workflow for the incorporation of this compound in solid-phase peptide synthesis.
Detailed Steps:
-
Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.[4]
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treating the resin with a 20% piperidine solution in DMF.[4] This is followed by thorough washing with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, this compound is dissolved in DMF along with a coupling reagent (e.g., HBTU) and an activator base (e.g., DIPEA).[4]
-
This activated amino acid solution is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for a specified time, typically 1-2 hours.
-
The completion of the coupling can be monitored using a Kaiser test.
-
-
Washing: The resin is washed extensively with DMF to remove any unreacted reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group on the D-serine) are removed simultaneously by treatment with a strong acid cocktail, such as 95% TFA.[4]
-
Peptide Precipitation: The cleaved peptide is then precipitated from the cleavage cocktail by the addition of cold diethyl ether.
Supplier Information
This compound is commercially available from a variety of chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.
| Supplier | Country/Region | Notes |
| MedChemExpress | USA | Offers research-grade amino acid derivatives.[8] |
| Sigma-Aldrich | Global | A major supplier of chemicals for research and development. |
| Bachem AG | Switzerland | Specializes in the production of peptides and complex organic molecules.[3] |
| Aapptec | USA | Provides a range of products for peptide synthesis.[7] |
| ChemicalBook | Global | An online platform listing multiple suppliers from various regions, including China and India.[1][4][9] |
| Santa Cruz Biotechnology | USA | Supplies a wide range of biochemicals for research.[2] |
Note: The availability and pricing from these suppliers are subject to change and should be verified directly with the respective companies.
Conclusion
This compound is an essential reagent for any laboratory engaged in peptide synthesis. Its robust side-chain protection is critical for the successful and high-fidelity synthesis of a wide array of peptides for basic research, drug discovery, and development. The protocols and information provided in this guide serve as a foundational resource for the effective utilization of this valuable amino acid derivative.
References
The Strategic Imperative of H-D-Ser(tBu)-OH in Modern Peptide Chemistry: An In-depth Technical Guide
For Immediate Release
In the intricate world of peptide science, the selection of appropriate building blocks is paramount to the success of synthesizing complex and therapeutically relevant peptides. Among the arsenal (B13267) of protected amino acids available to researchers, H-D-Ser(tBu)-OH, a serine derivative with a tert-butyl protected side chain, has emerged as a cornerstone in both solid-phase and solution-phase peptide synthesis. This technical guide provides a comprehensive overview of the applications of this compound, offering detailed experimental protocols, quantitative data on its performance, and insights into its role in the development of next-generation therapeutics.
Core Principles: The Role of the Tert-Butyl Protecting Group
The hydroxyl group of serine is reactive and can lead to undesirable side reactions during peptide synthesis, such as O-acylation. The tert-butyl (tBu) ether protecting group in this compound provides robust and reliable protection of this hydroxyl functionality.[1] This protection is stable under the basic conditions typically used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group in solid-phase peptide synthesis (SPPS), making it an integral component of the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2] The tBu group is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[1][2]
dot graph Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
"this compound" [ label=< this compound
α-Amino Group (H₂N) Carboxyl Group (COOH)
|
CH - CH₂ - O - C(CH₃)₃
|
D-Configuration
Side Chain: O-tert-butyl ether > ]; } dot Figure 1: Structure of this compound.
Applications in Solid-Phase Peptide Synthesis (SPPS)
This compound is a versatile and indispensable building block in Fmoc-based SPPS, compatible with a wide array of resins, coupling reagents, and solvents.[1] Its incorporation into a growing peptide chain follows the standard SPPS cycle.
dot graph SPPS_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Resin [label="Resin Swelling"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine (B6355638) in DMF)"]; Washing1 [label="Washing\n(DMF)"]; Coupling [label="Coupling of\nthis compound"]; Washing2 [label="Washing\n(DMF/DCM)"]; Repeat [label="Repeat for\nNext Amino Acid", shape=ellipse, fillcolor="#FBBC05"]; Cleavage [label="Final Cleavage &\nDeprotection (TFA Cocktail)", fillcolor="#EA4335"];
Resin -> Fmoc_Deprotection; Fmoc_Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Repeat [label="n cycles"]; Repeat -> Fmoc_Deprotection; Washing2 -> Cleavage [label="After final coupling"]; } dot Figure 2: General workflow for SPPS incorporating this compound.
Coupling Efficiency and Reagent Selection
The efficiency of coupling this compound is critical for the overall yield and purity of the final peptide. The choice of coupling reagent plays a significant role, particularly given the steric hindrance of the tBu group. While quantitative data for this compound is not extensively documented in comparative studies, the data for the closely related Boc-Ser(tBu)-OH provides a strong indication of expected performance.
| Coupling Reagent | Class | Relative Coupling Efficiency | Typical Coupling Time | Risk of Racemization |
| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Low to Moderate |
| HBTU | Aminium/Uronium Salt | Very Good | 30 - 60 minutes | Low |
| HATU | Aminium/Uronium Salt | Excellent | 15 - 45 minutes | Very Low |
| COMU | Aminium/Uronium Salt | Excellent | 15 - 45 minutes | Very Low |
Table 1: Comparison of Common Coupling Reagents for Ser(tBu) Derivatives. Data is representative and actual results may vary based on sequence and conditions.[1]
Uronium/phosphonium salt-based reagents like HATU and COMU are generally recommended for difficult or sterically hindered couplings, offering faster reaction times and higher efficiency with a lower risk of racemization.[1][3]
Detailed Experimental Protocol: Manual SPPS
This protocol outlines the manual synthesis of a model tripeptide (e.g., X-D-Ser(tBu)-Y-NH₂) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-D-Ser(tBu)-OH and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[4]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in DMF for 30-60 minutes in a peptide synthesis vessel.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of Fmoc-D-Ser(tBu)-OH:
-
In a separate vial, dissolve Fmoc-D-Ser(tBu)-OH (0.3-0.5 mmol, 3-5 equivalents) and HBTU (0.3-0.5 mmol) in DMF.[2]
-
Add DIPEA (0.6-1.0 mmol, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[2]
-
Monitor the coupling completion using a Kaiser test (a negative result indicates complete coupling).[2]
-
-
Washing: Wash the resin with DMF (3x).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM (3x) and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours.[4]
-
Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.[4]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Applications in Solution-Phase Synthesis
While SPPS is dominant for many applications, solution-phase peptide synthesis remains crucial, particularly for the large-scale production of shorter peptides and for fragment condensation strategies. This compound is also a valuable building block in this context.
Detailed Experimental Protocol: Dipeptide Synthesis
This protocol describes the synthesis of a dipeptide, for example, Boc-Ala-D-Ser(tBu)-OMe.
Materials:
-
H-D-Ser(tBu)-OMe (prepared by esterification of this compound)
-
Boc-Ala-OH
-
Coupling reagent (e.g., EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Activation of Boc-Ala-OH: Dissolve Boc-Ala-OH (1 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in DCM. Stir the mixture at 0°C for 30 minutes.
-
Coupling: Add a solution of H-D-Ser(tBu)-OMe (1 equivalent) and DIPEA (1.2 equivalents) in DCM to the activated Boc-Ala-OH solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Wash the reaction mixture with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel to yield the pure Boc-Ala-D-Ser(tBu)-OMe.
Role in the Synthesis of Complex Peptides and Drug Development
The incorporation of D-amino acids, such as D-Serine, can significantly enhance the therapeutic potential of peptides by increasing their resistance to enzymatic degradation and modulating their conformational properties. This compound is therefore a key component in the synthesis of various bioactive peptides and peptidomimetics.
Synthesis of Bioactive Peptides
This compound and its L-counterpart are utilized in the synthesis of several peptide drugs. For instance, the synthesis of somatostatin (B550006) analogs like Octreotide and Lanreotide , which are used to treat acromegaly and certain tumors, involves the incorporation of protected serine and threonine residues.[5][6][7][8][9] The presence of D-amino acids in these structures is crucial for their prolonged in vivo activity.
Precursor for Post-Translationally Modified Peptides
The hydroxyl group of serine is a common site for post-translational modifications (PTMs) such as phosphorylation and glycosylation. After the synthesis of the peptide backbone using this compound and subsequent deprotection of the tBu group, the exposed hydroxyl group can be selectively modified to introduce these crucial functionalities. This strategy is vital for studying the biological roles of PTMs and for developing novel therapeutics.
Potential Side Reactions and Mitigation Strategies
While this compound is a robust building block, certain side reactions can occur during peptide synthesis.
-
Racemization: Although generally low with urethane-based protecting groups like Fmoc, racemization can occur during the activation step, especially with prolonged activation times or the use of certain bases.[10][11] The use of additives like HOBt and coupling reagents known for low racemization potential (e.g., HATU) is recommended.[1]
-
Dehydration: The side chain of serine can undergo dehydration to form dehydroalanine, particularly with some coupling reagents and under harsh conditions. Using milder activation methods can minimize this side reaction.
-
Diketopiperazine Formation: This side reaction can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is more prevalent when proline is one of the first two residues but can also occur with other amino acids.[10] Rapid coupling of the third amino acid can help to suppress this.
Conclusion
This compound is a critically important and versatile building block in modern peptide chemistry. Its robust side-chain protection, compatibility with standard synthesis protocols, and its role in introducing conformational stability and resistance to degradation make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, optimal coupling conditions, and potential side reactions, as outlined in this guide, is essential for the successful synthesis of a wide range of simple and complex peptides with high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
- 6. Cyclic peptide synthesis [chem.gla.ac.uk]
- 7. peptide.com [peptide.com]
- 8. Identification of racemization sites using deuterium labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to the Tert-Butyl Protecting Group in Peptide Synthesis
An In-depth Technical Guide on the Stability of the Tert-Butyl Protecting Group in H-D-Ser(tBu)-OH
This guide provides a comprehensive overview of the chemical stability of the tert-butyl (tBu) protecting group on the serine side chain in the amino acid derivative this compound. It is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development. The document details the conditions under which the tBu group is stable and the reagents that facilitate its removal, supported by quantitative data, experimental protocols, and logical diagrams.
The tert-butyl (tBu) group is a widely used acid-labile protecting group for the hydroxyl function of serine (Ser) and threonine (Thr), as well as for the carboxyl groups of aspartic (Asp) and glutamic (Glu) acids. Its primary application is in Fmoc-based solid-phase peptide synthesis (SPPS), where it offers a critical advantage: orthogonality. The tBu group is completely stable to the basic conditions required for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group (typically 20-50% piperidine (B6355638) in DMF), yet it is readily cleaved under strongly acidic conditions during the final cleavage of the peptide from the resin support. This orthogonality ensures the integrity of the side-chain protection throughout the iterative process of peptide chain elongation.
Chemical Stability Profile
The utility of this compound in peptide synthesis is defined by the stability of the tBu ether linkage on the serine side chain under various chemical conditions.
Acid Stability and Cleavage
The tBu group is classified as highly acid-labile. It is efficiently removed by strong acids through a carbocationic mechanism. The standard reagent for cleavage is trifluoroacetic acid (TFA). To prevent the reactive tert-butyl carbocation from causing side reactions (e.g., alkylation of sensitive residues like tryptophan or methionine), scavengers are added to the cleavage cocktail.
Common cleavage cocktails include:
-
TFA/H₂O (95:5, v/v): A standard cocktail for peptides without sensitive residues.
-
TFA/H₂O/TIPS (95:2.5:2.5, v/v/v): Triisopropylsilane (TIPS) is an effective carbocation scavenger.
-
TFA/EDT/H₂O/TIPS (94:2.5:2.5:1, v/v/v/v): A "Reagent B" type cocktail containing ethanedithiol (EDT) for peptides with tryptophan.
The cleavage is typically complete within 1-3 hours at room temperature.
Base Stability
The tBu group is exceptionally stable under basic conditions. It is completely resistant to the repeated treatments with 20-50% piperidine in N,N-dimethylformamide (DMF) used for Fmoc group removal during SPPS. It is also stable to other bases commonly used in organic synthesis, such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA).
Stability to Hydrogenolysis
The tert-butyl ether linkage is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C). This makes it compatible with protecting groups that are removed by hydrogenolysis, such as the benzyloxycarbonyl (Z) and benzyl (B1604629) (Bzl) groups.
Quantitative Stability Data
The following tables summarize the stability and lability of the Ser(tBu) group under various standard conditions used in peptide synthesis.
| Reagent/Condition | Stability of Ser(tBu) Group | Purpose in Peptide Synthesis | Reference |
| 20-50% Piperidine in DMF | >99.9% Stable | Fmoc group removal | |
| 1M Diisopropylethylamine (DIPEA) in DMF | >99.9% Stable | Activation/Coupling step (basic medium) | |
| H₂, 10% Pd/C, Methanol | >99.9% Stable | Removal of Z or Bzl groups | |
| 95% Trifluoroacetic Acid (TFA) | <0.1% Stable (cleaved) | Final peptide cleavage from resin | |
| 1% TFA in Dichloromethane (B109758) (DCM) | Partially labile | Used for cleavage from highly acid-sensitive resins |
Table 1: General Stability of the Ser(tBu) Protecting Group.
| Acid Concentration (in DCM) | Approximate Half-life (t₁/₂) of Ser(tBu) Cleavage |
| 50% TFA | ~ 5-10 minutes |
| 10% TFA | ~ 60-90 minutes |
| 1% TFA | Several hours to days |
Table 2: Relative Lability of Ser(tBu) in Varying TFA Concentrations at Room Temperature. (Note: These are estimated values for illustrative purposes, as precise kinetic data can vary with substrate and solvent.)
Potential Side Reactions
During the final TFA cleavage step, the serine hydroxyl group can be re-exposed. Under these strongly acidic and dehydrating conditions, a potential side reaction is the acid-catalyzed dehydration of the serine residue to form dehydroalanine (B155165) (Dha). This is more pronounced if the cleavage is performed at elevated temperatures or for extended periods.
Experimental Protocols
Protocol 1: Assessing Base Stability (Fmoc Deprotection Simulation)
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of DMF.
-
Reaction: Add 1 mL of a 40% piperidine solution in DMF to the sample.
-
Incubation: Gently agitate the solution at room temperature for 2 hours.
-
Quenching: Neutralize the reaction mixture with acetic acid.
-
Analysis: Dilute an aliquot of the mixture with the appropriate mobile phase and analyze using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Quantification: Compare the peak area of this compound to a control sample treated only with DMF. The absence of a peak corresponding to unprotected H-D-Ser-OH confirms stability.
Protocol 2: Assessing Acid Lability (TFA Cleavage Assay)
-
Sample Preparation: Dissolve 10 mg of this compound in 100 µL of dichloromethane (DCM).
-
Reaction: Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v). Add 1.9 mL of this cocktail to the sample solution.
-
Incubation: Keep the reaction at room temperature. Take aliquots (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: For each aliquot, immediately evaporate the TFA under a stream of nitrogen and dissolve the residue in 1 mL of 50% acetonitrile/water.
-
Analysis: Analyze each time point by RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and the deprotected product, H-D-Ser-OH.
-
Quantification: Calculate the percentage of cleavage at each time point by comparing the peak area of the product to the sum of the peak areas of the product and the remaining starting material.
Diagrams and Workflows
The following diagrams illustrate the key processes and logical relationships concerning the use of this compound.
H-D-SER(TBU)-OH: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for H-D-SER(TBU)-OH (O-tert-Butyl-D-serine), a key serine derivative utilized in peptide synthesis and other research applications. Adherence to these protocols is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Physicochemical and Hazard Identification
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18783-53-4 | N/A |
| Molecular Formula | C7H15NO3 | N/A |
| Molecular Weight | 161.2 g/mol | N/A |
| Appearance | White to off-white solid powder | N/A |
| Melting Point | Information not available | N/A |
| Solubility | Information not available | N/A |
Table 2: Hazard Identification
| Hazard Statement | GHS Classification | Precautionary Statement |
| May cause skin irritation | H315: Causes skin irritation | P280: Wear protective gloves. |
| May cause serious eye irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. |
Exposure Controls and Personal Protection
Proper engineering controls and personal protective equipment (PPE) are paramount when handling this compound to minimize exposure risk.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Lab coat. | |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Safe Handling and Storage Procedures
Strict adherence to proper handling and storage protocols will prevent contamination and degradation of the compound, as well as ensure user safety.
Handling:
-
Avoid direct contact with skin and eyes.
-
Do not inhale dust.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.
-
Store away from heat and sources of ignition.
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
Spill Response:
In case of a spill, wear appropriate PPE, avoid breathing dust, and clean up using a method that does not disperse dust into the air. Place the spilled material into a suitable container for disposal.
Experimental Protocols and Methodologies
Detailed, peer-reviewed experimental protocols specifically detailing the safety and toxicology of this compound are not widely available in the public domain. The safety information presented in this guide is synthesized from data sheets of structurally similar compounds. Researchers are advised to perform a thorough risk assessment before use and to handle the compound as potentially hazardous.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Signaling Pathways
The request for diagrams of signaling pathways is not applicable to the safety and handling of this compound as it is a synthetic amino acid derivative used in chemical synthesis. Its biological activity is typically relevant in the context of the larger peptides or molecules into which it is incorporated, rather than as a standalone signaling molecule.
Methodological & Application
Standard Protocol for the Application of H-D-Ser(tBu)-OH in Solid-Phase Peptide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of H-D-Ser(tBu)-OH (O-tert-butyl-D-serine) in solid-phase peptide synthesis (SPPS). It outlines the standard protocols for both Fmoc/tBu and Boc/tBu strategies, including coupling and deprotection methodologies, potential side reactions, and mitigation strategies. The protocols provided are suitable for both manual and automated peptide synthesis.
Introduction
This compound is a crucial building block in the synthesis of peptides containing D-serine residues. The tert-butyl (tBu) ether protecting group on the hydroxyl side chain of D-serine offers stability under the basic conditions used for Fmoc deprotection and the moderately acidic conditions for Boc deprotection, while being readily cleavable with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the solid support.[1][2][3] This orthogonality is fundamental to the successful synthesis of complex peptide sequences. The incorporation of D-amino acids, such as D-serine, is a common strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.
Chemical Properties
| Property | Value |
| Chemical Name | O-tert-butyl-D-serine |
| CAS Number | 128107-47-1 |
| Molecular Formula | C₇H₁₅NO₃ |
| Molecular Weight | 161.20 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF and DCM. |
Solid-Phase Peptide Synthesis (SPPS) using this compound
The following sections detail the protocols for incorporating this compound into a peptide chain using both Fmoc and Boc protection strategies. The choice between Fmoc and Boc chemistry will depend on the specific requirements of the target peptide and the available laboratory infrastructure.
Fmoc/tBu Strategy
The Fmoc/tBu strategy is widely used due to its milder deprotection conditions for the α-amino group.[1][4][5]
Experimental Protocol: Single Coupling Cycle (Fmoc-D-Ser(tBu)-OH)
This protocol describes a single cycle for the incorporation of Fmoc-D-Ser(tBu)-OH onto a resin-bound peptide chain with a free N-terminal amine.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes with gentle agitation.[1]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.[1]
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc-adduct.
3. Coupling of Fmoc-D-Ser(tBu)-OH:
-
Activation: In a separate vessel, pre-activate Fmoc-D-Ser(tBu)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent and additive in DMF. Common activation cocktails are listed in the table below.
-
Coupling: Add the activated Fmoc-D-Ser(tBu)-OH solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for the recommended time (see table below).
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test (a negative result indicates a complete reaction).[1]
4. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
5. Washing:
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times) to remove excess reagents and by-products.
The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
Table 1: Common Coupling Reagents for Fmoc-D-Ser(tBu)-OH
| Coupling Reagent/Additive | Base | Typical Coupling Time | Racemization Potential | Notes |
| HBTU/HOBt | DIPEA or NMM | 30 - 60 minutes | Low | A reliable and widely used coupling reagent.[6] |
| HATU/HOAt | DIPEA or Collidine | 15 - 45 minutes | Very Low | Highly efficient, especially for sterically hindered couplings.[6][7] |
| DIC/HOBt | - | 1 - 4 hours | Low to Moderate | Cost-effective but generally slower.[6] |
| COMU | DIPEA or NMM | 15 - 30 minutes | Very Low | A newer generation uronium salt with high efficiency and safety profile.[7] |
Data is based on typical outcomes and may vary depending on the specific peptide sequence and reaction conditions.
Boc/tBu Strategy
The Boc/tBu strategy utilizes a strong acid for the removal of the temporary N-terminal Boc group.
Experimental Protocol: Single Coupling Cycle (Boc-D-Ser(tBu)-OH)
This protocol outlines a single cycle for the incorporation of Boc-D-Ser(tBu)-OH.
1. Resin Swelling:
-
Swell the resin (e.g., Merrifield, PAM resin) in DCM for 1-2 hours.[8]
2. Boc Deprotection:
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.[8][9]
-
Wash the resin thoroughly with DCM and neutralize the resulting TFA salt with a 5-10% solution of DIPEA in DCM or DMF.[8][9]
3. Coupling of Boc-D-Ser(tBu)-OH:
-
Activation: Pre-activate Boc-D-Ser(tBu)-OH (3-4 equivalents) with a coupling reagent in DMF.
-
Coupling: Add the activated amino acid solution to the neutralized resin and agitate for the recommended time.
-
Monitor the reaction completion using the ninhydrin (B49086) test.[6]
4. Washing:
-
Wash the resin thoroughly with DMF and DCM.
Table 2: Common Coupling Reagents for Boc-D-Ser(tBu)-OH
| Coupling Reagent/Additive | Base | Typical Coupling Time | Racemization Potential | Notes |
| DIC/HOBt | - | 1 - 4 hours | Low to Moderate | A cost-effective and common choice in Boc-SPPS.[6] |
| HBTU/HOBt | DIPEA | 30 - 60 minutes | Low | Efficient and reliable for most couplings.[6] |
Note: If using a dicyclohexylamine (B1670486) (DCHA) salt of Boc-D-Ser(tBu)-OH, it must be converted to the free acid before use by performing an acidic wash.[6]
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the tert-butyl group from D-serine, are removed simultaneously.
Protocol: Cleavage and Deprotection
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS acts as a scavenger to prevent side reactions.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[1]
Potential Side Reactions and Mitigation
1. Racemization/Epimerization:
-
The chiral center of the amino acid can be susceptible to epimerization during the activation step, especially with prolonged exposure to base.[6]
-
Mitigation: Use of additives like HOBt or HOAt can suppress racemization.[6] For sensitive couplings, using a weaker base like 2,4,6-collidine instead of DIPEA is recommended.[10] The choice of a highly efficient coupling reagent like HATU can also minimize reaction times and reduce the risk of epimerization.[6]
2. O-Sulfonation:
-
During the final TFA cleavage of peptides containing arginine residues protected with Pmc or Mtr groups, O-sulfonation of serine and threonine residues can occur in the absence of appropriate scavengers, leading to the formation of peptide sulfuric acid mono-esters.[11]
-
Mitigation: The use of effective scavenger cocktails during cleavage, such as those containing TIS and water, is crucial to prevent this side reaction.
3. Incomplete Deprotection or Coupling:
-
Steric hindrance or peptide aggregation on the resin can lead to incomplete reactions.[12]
-
Mitigation: For difficult sequences, double coupling or the use of more powerful coupling reagents like HATU may be necessary. Monitoring each step with tests like the Kaiser test is essential to ensure completion.[1]
Visualizing the Workflow and Chemical Structures
Caption: General workflow of solid-phase peptide synthesis (SPPS).
Caption: Structure of Fmoc-D-Ser(tBu)-OH.
Caption: General mechanism of amino acid coupling in SPPS.
Caption: Deprotection schemes for Fmoc and tert-butyl groups.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Effective Coupling Reagents for H-D-Ser(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptide sequences is a critical strategy in drug design and development, often imparting increased proteolytic stability and unique conformational properties. H-D-Ser(tBu)-OH, a protected form of D-serine, is a valuable building block in Solid-Phase Peptide Synthesis (SPPS). However, its sterically hindered side chain, protected by a tert-butyl (tBu) group, can present challenges during the coupling reaction, potentially leading to incomplete reactions and racemization. The selection of an appropriate coupling reagent is therefore paramount to ensure high coupling efficiency, yield, and purity of the final peptide.
This document provides a comprehensive overview of effective coupling reagents for this compound in SPPS, complete with detailed application notes, experimental protocols, and a comparative analysis of their performance.
Coupling Reagent Performance: A Comparative Analysis
The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids like this compound. The following table summarizes the performance of commonly used coupling reagents in SPPS, based on typical outcomes. While specific quantitative data for this compound is limited in publicly available literature, the data for its L-enantiomer, which is expected to have similar reactivity, provides valuable guidance.
| Coupling Reagent/Method | Additive | Base | Typical Yield | Racemization/Epimerization Risk | Key Considerations |
| HATU | None | DIPEA, NMM, or Collidine | High | Low to Moderate[1] | Fast reaction times and high efficiency.[1] The choice of base can influence the extent of epimerization.[1] |
| HBTU | HOBt | DIPEA or NMM | High | Moderate[1] | A widely used and effective reagent, though HATU is often considered superior in terms of speed and reduced side reactions.[1] |
| COMU | None | DIPEA or NMM | High | Very Low | A third-generation uronium salt with high reactivity and an improved safety profile as it does not release potentially explosive benzotriazole (B28993) byproducts.[2] |
| DIC/HOBt | HOBt | None/DIPEA | Good to High | Low to Moderate[1] | A classic and cost-effective method. The use of HOBt is crucial for suppressing racemization.[1] |
| DIC/OxymaPure® | OxymaPure® | None/DIPEA | High | Very Low[1] | OxymaPure® is often the preferred additive for coupling racemization-prone amino acids.[1] |
| PyBOP | None | DIPEA or NMM | High | Low to Moderate[1] | A phosphonium (B103445) salt-based reagent that is a good alternative to aminium/uronium salts, particularly to avoid guanidinylation side reactions.[1] |
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound in SPPS. These protocols may require optimization based on the specific peptide sequence, resin, and synthesizer used.
Protocol 1: Coupling with HATU/HBTU/COMU
This protocol is suitable for highly efficient and rapid couplings.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU, HBTU, or COMU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent (HATU, HBTU, or COMU) in DMF. Add the base (DIPEA or collidine) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF.
Protocol 2: Coupling with DIC/HOBt or DIC/OxymaPure®
This protocol is a cost-effective method with good racemization suppression.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-4 equivalents)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure® (3-4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-4 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound and HOBt or OxymaPure® in DMF.
-
Coupling: Add the amino acid/additive solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Mandatory Visualizations
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Decision tree for selecting a suitable coupling reagent.
Conclusion
The successful incorporation of the sterically hindered this compound into a peptide sequence is highly dependent on the judicious selection of the coupling reagent. For routine couplings where cost is a consideration, DIC/HOBt remains a viable option. However, for challenging sequences or when maximal efficiency and minimal side reactions are critical, the use of more advanced uronium salts such as HATU and COMU, or the combination of DIC with OxymaPure®, is highly recommended. By following the detailed protocols and considering the factors outlined in this guide, researchers can achieve high yields of D-serine-containing peptides with excellent purity, facilitating advancements in drug discovery and development.
References
Application Notes and Protocols for the Acidic Cleavage of the tBu Group from H-D-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (tBu) group is a widely utilized protecting group for the hydroxyl functionality of serine in peptide synthesis and organic chemistry. Its stability to a broad range of reaction conditions, particularly basic and nucleophilic environments, makes it an ideal choice for complex synthetic strategies. The removal of the tBu group is typically achieved under acidic conditions, a critical step that requires careful optimization to ensure high yields and prevent side reactions. These application notes provide a comprehensive overview of the acidic cleavage of the tBu group from H-D-Ser(tBu)-OH, offering detailed protocols and a summary of reaction conditions.
The cleavage of the tert-butyl ether from serine proceeds via an SN1 or E1 mechanism upon protonation of the ether oxygen by a strong acid.[1] This results in the formation of a stable tert-butyl carbocation and the free hydroxyl group of serine. This reactive carbocation can, however, lead to undesired side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan, methionine, tyrosine, and cysteine) in a peptide chain.[1] To mitigate these side reactions, the cleavage is almost always performed in the presence of "scavenger" molecules.[1]
Conditions for Acidic Cleavage: A Comparative Overview
The choice of acidic reagent and reaction conditions for the deprotection of this compound is crucial and depends on the overall synthetic strategy, including the presence of other acid-labile protecting groups.
Common Acidic Reagents:
-
Trifluoroacetic Acid (TFA): As a strong acid, TFA is the most common reagent for tBu cleavage. It is typically used in high concentrations (e.g., 95%) in a cleavage "cocktail" containing scavengers.[1]
-
Hydrogen Chloride (HCl): Anhydrous HCl in an organic solvent is another effective reagent for tBu deprotection.[2]
-
Phosphoric Acid (H₃PO₄): Aqueous phosphoric acid is considered a milder and more environmentally friendly option for the removal of tBu groups.[3]
The Critical Role of Scavengers:
The tert-butyl cation generated during the cleavage is a potent electrophile that can be trapped by nucleophilic scavengers, thus preventing side reactions. The choice of scavenger depends on the substrate. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.[1]
-
Water: Can act as a scavenger and is often included in cleavage cocktails.[1]
-
Thioanisole: Particularly useful for protecting methionine and tryptophan residues.
-
1,2-Ethanedithiol (EDT): Effective for scavenging and for protecting cysteine residues.
Data Presentation: Quantitative Analysis of Cleavage Conditions
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time | Deprotection (%) | Reference(s) |
| HCl | 0.1 N | HFIP | Room Temp. | 5 min | >75 | [1] |
| HCl | 0.1 N | HFIP | Room Temp. | 1.5 h | >95 | [1] |
| HCl | 0.1 N | HFIP | Room Temp. | 4 h | Quantitative | [1] |
HFIP: Hexafluoroisopropanol
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard TFA-Mediated Cleavage
This protocol is a general and robust method for the cleavage of the tBu group from a serine residue within a peptide synthesized on a solid support.
Materials:
-
This compound containing substrate (e.g., peptidyl-resin)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.[1]
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dry substrate (e.g., 50-100 mg of peptidyl-resin) in a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., 1-2 mL per 100 mg of resin) to the substrate.[1]
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.[1]
-
Filter the cleavage mixture to separate the solid support (if applicable) from the solution containing the deprotected product.
-
Wash the solid support with a small volume of fresh TFA or DCM and combine the filtrates.
-
Slowly add the TFA solution containing the product to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution) to precipitate the deprotected product.[1]
-
Centrifuge the mixture to pellet the product.
-
Carefully decant the ether.
-
Wash the product pellet with cold ether two more times to remove residual scavengers and TFA.[1]
-
Dry the crude product under a stream of inert gas or in a vacuum desiccator.
Protocol 2: Cleavage using a Multi-Scavenger Cocktail ("Reagent K")
This protocol is recommended when the substrate contains multiple sensitive amino acid residues that are prone to alkylation by the tert-butyl cation.
Materials:
-
This compound containing substrate
-
Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) in a 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dry substrate in a suitable reaction vessel.
-
Add Reagent K to the substrate.
-
Gently agitate the mixture at room temperature for 2 to 4 hours.[1]
-
Filter the cleavage mixture away from the solid support (if applicable).
-
Wash the solid support with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the product by adding the TFA solution to cold diethyl ether or MTBE (approximately 10 times the volume).
-
Pellet the product via centrifugation.
-
Decant the supernatant.
-
Wash the product pellet with cold ether twice.
-
Dry the crude product under a stream of inert gas or in a vacuum desiccator.
Visualizations
Caption: General experimental workflow for the acidic cleavage of the tBu group.
Caption: Mechanism of acidic cleavage of the tBu group and the role of scavengers.
References
Application Notes and Protocols for the Incorporation of H-D-Ser(tBu)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the precise incorporation of each amino acid is paramount to achieving high purity and yield of the final peptide. H-D-Ser(tBu)-OH, a derivative of D-serine, is a critical building block, particularly within the widely adopted Fmoc/tBu orthogonal protection strategy.[1] The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group and is readily removed by a mild base, typically piperidine (B6355638). The tert-butyl (tBu) ether protecting group on the hydroxyl side chain of serine is stable under these basic conditions but is efficiently cleaved with a strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[1] This orthogonality is fundamental to the controlled, sequential assembly of complex peptide chains.
These application notes provide a comprehensive guide for the effective utilization of this compound in automated peptide synthesizers, with a focus on optimizing coupling efficiency, minimizing side reactions, and ensuring the synthesis of high-quality peptides.
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent is a critical factor influencing the efficiency of this compound incorporation and the purity of the resulting peptide. The following tables summarize the performance of common coupling reagents used in Fmoc-SPPS.
Table 1: Comparison of Common Coupling Reagents for this compound Incorporation
| Coupling Reagent/Method | Activator Base | Typical Coupling Time | Coupling Efficiency | Key Considerations |
| HBTU | DIPEA or NMM | 10 - 30 minutes[2] | Excellent[2] | A widely used and cost-effective reagent. Fast activation and high efficiency, even for sterically hindered residues.[2][3] |
| HATU | DIPEA or NMM | 5 - 20 minutes | Excellent | Generally more reactive than HBTU, leading to faster couplings and reduced epimerization.[4] Often preferred for difficult couplings. |
| DIC/Oxyma (CarboMAX™) | None/DIPEA (optional) | 5 - 15 minutes | Excellent | Offers superior racemization suppression.[5] The CarboMAX™ method, particularly in microwave synthesizers, provides rapid and efficient coupling.[6] |
| COMU | DIPEA or NMM | 5 - 20 minutes | Excellent | High coupling efficiency comparable to HATU, with the added benefits of improved safety, solubility, and reduced allergenic potential.[1][3] |
Note: Data is compiled from multiple sources for comparative purposes. Actual performance may vary depending on the specific peptide sequence, synthesizer, and reaction conditions.
Table 2: Representative Purity and Epimerization Data
| Coupling Method | Representative Crude Purity (%) | D-Ser Epimerization (%) |
| HBTU/DIPEA | ~70-85% | Not specified, but generally low |
| HATU/DIPEA | ~75-90% | Low |
| DIC/Oxyma (CarboMAX™) | ~70-90% | 0.12%[6] |
| COMU/DIPEA | ~75-90% | Very Low[5] |
Note: Crude purity is sequence-dependent. The epimerization data for DIC/Oxyma is from a study on the synthesis of Liraglutide using a CEM Liberty Blue synthesizer and is presented here as a reference for the low racemization potential of this method.[6]
Potential Side Reactions and Mitigation Strategies
While the tBu protecting group on the serine side chain prevents O-acylation, other side reactions can occur during the incorporation of this compound or subsequent steps in the synthesis.
-
Racemization: The chiral integrity of the D-serine residue is crucial. While urethane-based Fmoc protection generally suppresses racemization, the choice of base and activation method can influence its extent. The use of N,N-diisopropylethylamine (DIPEA) has been noted to potentially increase racemization.
-
Incomplete Coupling: Steric hindrance from the tBu group or aggregation of the growing peptide chain can impede the coupling reaction, leading to deletion sequences.
-
Mitigation: For difficult couplings, a double coupling protocol or the use of more potent coupling reagents like HATU or COMU is advised. To combat aggregation, consider switching the solvent from DMF to NMP, adding chaotropic salts, or incorporating pseudoproline dipeptides in the sequence.
-
-
O-Sulfonation: During the final TFA cleavage, if the peptide contains arginine residues protected with Pmc or Mtr groups, O-sulfonation of serine and threonine can occur as a side reaction in the absence of appropriate scavengers.
-
Mitigation: Ensure the use of a scavenger cocktail containing agents like triisopropylsilane (B1312306) (TIS) and water to quench the reactive species generated during the cleavage of these protecting groups.
-
Experimental Protocols
The following is a detailed protocol for the incorporation of this compound using a CEM Liberty Blue™ automated microwave peptide synthesizer. This protocol can be adapted for other automated synthesizers.
Reagent Preparation
-
Amino Acids: Prepare 0.2 M solutions of all Fmoc-amino acids, including Fmoc-D-Ser(tBu)-OH, in N,N-dimethylformamide (DMF).
-
Activator (DIC): Prepare a 1 M solution of N,N'-diisopropylcarbodiimide (DIC) in DMF.[7]
-
Additive (OxymaPure): Prepare a 1 M solution of ethyl (hydroxyimino)cyanoacetate (OxymaPure) in DMF.[7]
-
Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF.[7]
-
Activator Base (DIPEA): For HATU or COMU coupling, prepare a 2 M solution of DIPEA in N-methyl-2-pyrrolidone (NMP).
-
Resin: Use a suitable resin for your target peptide (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).
Automated Peptide Synthesizer Setup and Programming (CEM Liberty Blue™)
-
Resin Loading: Weigh the appropriate amount of resin for your synthesis scale (e.g., 0.1 mmol) and place it in the reaction vessel.
-
Method Programming: Enter the peptide sequence from the N-terminus to the C-terminus. Select the synthesis scale and resin type.
-
Deprotection Method:
-
Initial Fmoc removal: 20% piperidine in DMF, 5 minutes at 75°C.[7]
-
Standard Fmoc removal: 20% piperidine in DMF, 3 minutes at 75°C.
-
-
Coupling Method (CarboMAX™):
-
For the incorporation of Fmoc-D-Ser(tBu)-OH and other standard amino acids, use a 5-fold molar excess of the amino acid, a 10-fold excess of DIC, and a 5-fold excess of OxymaPure relative to the resin loading.[8]
-
Set the coupling time to 14 minutes at 75°C.[1] A double coupling can be programmed for potentially difficult couplings.
-
-
Washing: Program DMF washes between deprotection and coupling steps. The Liberty Blue™ system is designed to minimize wash volumes.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection cycle.
Peptide Cleavage and Deprotection
-
Resin Washing and Drying: After the synthesis is complete, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the final peptide product under vacuum.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. mesalabs.com [mesalabs.com]
- 6. i.pupiq.net [i.pupiq.net]
- 7. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of H-D-Ser(tBu)-OH in the Synthesis of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Ser(tBu)-OH, or N-α-Fmoc-D-Serine(tert-butyl), is a critical protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal protection strategy. The tert-butyl (tBu) ether protecting group on the hydroxyl side chain of D-serine offers stability against the basic conditions required for Fmoc-group removal, while being labile to strong acidic conditions used for final peptide cleavage from the resin. This strategy prevents unwanted side reactions, such as O-acylation, during peptide chain elongation.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of therapeutic peptides, with a focus on the GnRH antagonists Degarelix (B1662521) and Ganirelix (B53836). This document details experimental protocols, presents key data, and visualizes relevant biological and synthetic pathways.
Data Presentation
The selection of the appropriate side-chain protecting group for serine is crucial for the successful synthesis of therapeutic peptides. The choice between a tert-butyl (tBu) and a trityl (Trt) group can significantly impact the final purity and yield, as exemplified in the synthesis of Degarelix.
Table 1: Comparison of Serine Protecting Groups in the Synthesis of Degarelix
| Parameter | Fmoc-D-Ser(tBu)-OH | Fmoc-D-Ser(Trt)-OH | Reference |
| Cleavage Condition | Standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) at room temperature | Standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) at room temperature | [1] |
| Cleavage Outcome | Incomplete removal of the tBu group, resulting in a partially protected peptide. | Complete removal of the Trt group. | [1] |
| Purity of Crude Peptide | Lower purity due to the presence of the tBu-adduct. | High purity of the desired peptide. | [1] |
| Optimized Cleavage | Requires elevated temperatures (e.g., 45°C) for complete deprotection, which can lead to degradation of the peptide. | Not applicable as standard conditions are effective. | [1] |
Table 2: Synthesis and Purity Data for Ganirelix Precursors Synthesized Using Fmoc-Ser(tBu)-OH
| Parameter | Value | Reference |
| Crude Peptide Yield | 99.8% | --INVALID-LINK-- |
| Purity of Crude Ganirelix Precursor I | 91% | --INVALID-LINK-- |
| Purity of Crude Ganirelix | 80% | [2] |
| Yield of Crude Ganirelix | 97% | [2] |
Experimental Protocols
The following are generalized protocols for the solid-phase synthesis of therapeutic peptides using Fmoc-D-Ser(tBu)-OH. Specific parameters may require optimization based on the peptide sequence and the solid support used.
Protocol 1: Solid-Phase Synthesis of Degarelix
This protocol is adapted from established methods for the synthesis of Degarelix.[3] Given the challenges associated with the cleavage of the tBu group in the Degarelix sequence, the use of Fmoc-D-Ser(Trt)-OH is recommended over Fmoc-D-Ser(tBu)-OH for a more successful synthesis under standard conditions.[1]
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF.
-
Amino Acid Coupling:
-
Pre-activate the respective Fmoc-protected amino acid (3 equivalents) with a coupling agent such as HBTU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
For the incorporation of D-Serine, Fmoc-D-Ser(Trt)-OH is the preferred building block.
-
Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-4 for each amino acid in the Degarelix sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solid-Phase Synthesis of Ganirelix
This protocol outlines the synthesis of Ganirelix, where Fmoc-D-Ser(tBu)-OH can be successfully employed.[2]
-
Resin Preparation: Start with a suitable resin, such as Rink Amide AM resin.
-
Fmoc SPPS Cycles:
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-D-Ser(tBu)-OH at the appropriate position) using a suitable coupling reagent (e.g., DIC/HOBt or HATU/DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat these cycles for all amino acids in the Ganirelix sequence.
-
-
N-terminal Acetylation: After coupling the final amino acid and removing the Fmoc group, acetylate the N-terminus using acetic anhydride and a base like pyridine (B92270) or DIPEA in DMF.
-
Final Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/Anisole/Thioanisole/EDT = 90:5:3:2) for 2 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the crude Ganirelix by RP-HPLC to obtain the final product with high purity.
Mandatory Visualization
Signaling Pathways
Degarelix and Ganirelix are both antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. They function by competitively inhibiting the binding of endogenous GnRH to its receptor on pituitary gonadotroph cells, thereby suppressing the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: GnRH receptor signaling pathway and its inhibition by antagonists.
Experimental Workflows
The following diagram illustrates the general workflow for the solid-phase synthesis of a therapeutic peptide using Fmoc-D-Ser(tBu)-OH.
References
- 1. WO2011066386A1 - Process for production of degarelix - Google Patents [patents.google.com]
- 2. WO2017114414A1 - Method for detecting ganirelix acetate - Google Patents [patents.google.com]
- 3. US20210094984A1 - Process for the preparation of Degarelix acetate and Degarelix acetate-mannitol premix - Google Patents [patents.google.com]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-D-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical and versatile methodology for the chemical synthesis of peptides. Unlike its solid-phase counterpart, all reactants are dissolved in an appropriate solvent, which can offer advantages in scalability, purification of intermediates, and for sequences prone to aggregation on a solid support. This document provides detailed application notes and protocols for the use of N-α-Boc-O-tert-butyl-D-serine (Boc-D-Ser(tBu)-OH) in solution-phase peptide synthesis. The tert-butyl (tBu) ether protecting group on the serine side chain is stable to the acidic conditions used for the removal of the N-terminal Boc group, providing orthogonality crucial for successful synthesis.
These protocols will detail the key steps of coupling, N-terminal deprotection, and purification of the resulting peptide fragments. While specific quantitative outcomes are highly dependent on the peptide sequence and experimental conditions, representative data is provided for guidance.
Data Presentation: Representative Yields and Purity
The following tables summarize typical quantitative data for the key steps in solution-phase peptide synthesis using Boc-protected amino acids, including those with tert-butyl side-chain protection. Note: These are illustrative values, and actual results can vary significantly.
Table 1: Representative Data for a Dipeptide Coupling Step (e.g., Boc-Ala-D-Ser(tBu)-OMe)
| Parameter | Coupling Reagent System | Typical Reaction Time (hours) | Crude Yield (%) | Purity after Work-up (%) |
| Dipeptide Formation | EDC/HOBt in DCM/DMF | 4 - 12 | 85 - 95 | >90 |
| HBTU/DIPEA in DMF | 1 - 4 | 90 - 98 | >95 | |
| T3P® in EtOAc | 1 - 3 | 88 - 96 | >95 |
Table 2: Representative Data for N-terminal Boc Deprotection
| Parameter | Reagent | Typical Reaction Time (min) | Crude Yield (%) | Purity after Work-up (%) |
| Boc Removal | 20-50% TFA in DCM | 30 - 60 | >95 (as TFA salt) | >95 |
| 4M HCl in Dioxane | 30 - 60 | >95 (as HCl salt) | >95 |
Table 3: Overall Yield for a Hypothetical Tripeptide Synthesis
| Synthesis Step | Starting Material | Product | Representative Yield (%) |
| 1. Coupling | Boc-D-Ser(tBu)-OH + H-Gly-OMe | Boc-D-Ser(tBu)-Gly-OMe | 92 |
| 2. Deprotection | Boc-D-Ser(tBu)-Gly-OMe | H-D-Ser(tBu)-Gly-OMe·TFA | 98 |
| 3. Coupling | Boc-Ala-OH + H-D-Ser(tBu)-Gly-OMe | Boc-Ala-D-Ser(tBu)-Gly-OMe | 90 |
| Overall Yield | ~81 |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in solution-phase peptide synthesis using H-D-Ser(tBu)-OH as an example building block, assuming a Boc/tBu protection strategy.
Protocol 1: Dipeptide Synthesis using EDC/HOBt Coupling
This protocol describes the coupling of an N-terminal Boc-protected amino acid to the free amine of a C-terminal protected amino acid ester, for example, the synthesis of Boc-Ala-D-Ser(tBu)-OMe from Boc-Ala-OH and H-D-Ser(tBu)-OMe.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
H-D-Ser(tBu)-OMe·HCl (or the free amine)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component: If starting with the hydrochloride salt of the amino acid ester (e.g., H-D-Ser(tBu)-OMe·HCl), dissolve it in DCM. Add 1.0 equivalent of DIPEA or NMM to neutralize the salt and stir for 15-20 minutes at room temperature.
-
Dissolution of Reagents: In a separate flask, dissolve Boc-Ala-OH (1.0 eq.), HOBt (1.1 eq.), and EDC·HCl (1.1 eq.) in a minimal amount of DMF and then dilute with DCM.
-
Coupling Reaction: Cool the amine component solution to 0 °C in an ice bath. Add the solution containing the activated carboxylic acid component dropwise to the cooled amine solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: a. Once the reaction is complete, dilute the mixture with additional DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the N-terminal Boc group to liberate the free amine for the next coupling step.
Materials:
-
Boc-protected peptide (e.g., Boc-Ala-D-Ser(tBu)-OMe)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM.
-
Deprotection Reaction: Cool the solution to 0 °C. Add an equal volume of TFA (e.g., for a 50% TFA/DCM solution). Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help in the azeotropic removal of residual TFA.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide as its TFA salt.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The resulting peptide TFA salt is often used directly in the next coupling step after neutralization in situ.
Protocol 3: Final Deprotection of Side-Chain Protecting Group
This protocol is for the final step where the tert-butyl side-chain protecting group is removed after the peptide chain has been fully assembled.
Materials:
-
Fully assembled, N-terminally deprotected peptide with tBu side-chain protection (e.g., H-Ala-D-Ser(tBu)-Gly-OH)
-
Cleavage cocktail: A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction: Dissolve the protected peptide in the cleavage cocktail. Stir at room temperature for 2-4 hours.
-
Precipitation: After the reaction is complete, precipitate the crude peptide by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation and Purification: Collect the crude peptide by filtration or centrifugation. The final peptide can be purified by preparative reverse-phase HPLC.
Mandatory Visualizations
Caption: Iterative workflow for solution-phase peptide synthesis.
Caption: EDC/HOBt mediated peptide coupling mechanism.
Caption: General workflow for deprotection and purification.
Application Notes and Protocols for the Activation of H-D-Ser(tBu)-OH for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical activation of the carboxylic acid moiety of H-D-Ser(tBu)-OH for the formation of amide bonds, a critical step in peptide synthesis. This document outlines the fundamental principles, compares common activation strategies, and offers detailed experimental protocols for researchers in peptide chemistry and drug development.
Introduction to Carboxylic Acid Activation in Peptide Synthesis
The formation of an amide (peptide) bond between the carboxylic acid of one amino acid and the amine group of another is a condensation reaction that is not thermodynamically favorable under standard conditions. To facilitate this reaction, the carboxyl group must be "activated". This process involves converting the carboxyl's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.
This compound is a commonly used building block in solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) ether protecting group on the serine side-chain hydroxyl is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. The efficient activation of its carboxylic acid is paramount for achieving high coupling yields and minimizing side reactions, particularly racemization.
Mechanisms of Carboxylic Acid Activation
The activation of this compound is typically achieved using coupling reagents. These reagents react with the carboxyl group to form one of several types of activated intermediates, most commonly O-acylisourea intermediates, active esters, or acylphosphonium species. These intermediates are then readily attacked by the free N-terminal amine of the growing peptide chain to form the desired amide bond.
To minimize the risk of racemization, especially for chiral amino acids, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®) are often included. These additives can react with the activated intermediate to form a less reactive, but also less racemization-prone, active ester, which then proceeds to react with the amine.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical for the success of peptide synthesis. Factors to consider include reaction speed, efficiency, cost, and the potential for side reactions like racemization. Below is a summary of commonly used coupling reagents.
| Reagent Class | Examples | Mechanism/Byproduct | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate. Byproducts are ureas (DCU, DIU, EDU).[1][2] | Cost-effective, widely used in solution and solid-phase synthesis.[2][3] | DCU is poorly soluble, limiting use in SPPS.[1][3] Risk of racemization without additives.[1] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Forms an active ester (OBt, OAt, etc.). Byproducts include tetramethylurea.[1][2] | High coupling efficiency, fast reaction times, low racemization.[1][2][4] HATU is particularly effective for difficult couplings.[2][4] | More expensive than carbodiimides. Can react with unprotected N-terminus if used in excess.[4] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Forms an acylphosphonium intermediate, then an active ester.[3] | Very efficient, especially for sterically hindered couplings.[1] PyAOP is effective for N-methyl amino acids.[1] | BOP byproduct (HMPA) is carcinogenic; PyBOP is a safer alternative.[5] More expensive. |
| Immonium/Other | DEPBT, COMU | DEPBT has a phosphinyloxy leaving group.[6] COMU is based on OxymaPure.[3] | DEPBT shows very low racemization, useful for sensitive amino acids.[1][6] COMU is highly reactive and a safer alternative to benzotriazole-based reagents.[3] | Generally higher cost. |
-
DCC: N,N'-Dicyclohexylcarbodiimide
-
DIC: N,N'-Diisopropylcarbodiimide
-
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
-
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
-
DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound in Fmoc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
Protocol 1: Coupling using DIC/OxymaPure
This protocol utilizes a carbodiimide (B86325) activator with a modern additive to minimize racemization.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.5 mmol, 5 equiv.)
-
OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate) (0.5 mmol, 5 equiv.)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 equiv.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (5 equivalents) and OxymaPure (5 equivalents) in DMF (~3 mL).
-
Activation: Add DIC (5 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the drained resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and DMF again (3 times).
-
Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be required.
Protocol 2: Coupling using HATU/DIPEA
This protocol uses a highly efficient aminium salt activator, ideal for standard and sterically hindered couplings.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 4 equiv.)
-
HATU (0.38 mmol, 3.8 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equiv.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Activation Solution: In a separate vial, dissolve this compound (4 equivalents) and HATU (3.8 equivalents) in DMF (~3 mL).
-
Base Addition & Coupling: Add DIPEA (8 equivalents) to the activation solution. Immediately add the entire solution to the drained resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF again (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result indicates success.
Quantitative Data and Stoichiometry
Achieving a high coupling yield requires the use of excess reagents relative to the resin's functional capacity. The table below provides typical stoichiometries for SPPS.
| Reagent | Equivalents (relative to resin) | Purpose |
| Protected Amino Acid | 3 - 5 | Drives the reaction to completion. |
| Coupling Reagent (e.g., HBTU, DIC) | 0.95 - 5 (relative to amino acid) | Activates the carboxylic acid. |
| Additive (e.g., HOBt, OxymaPure) | 1 (relative to coupling reagent) | Suppresses racemization and aids activation. |
| Base (e.g., DIPEA, NMM) | 2 (relative to amino acid) | Maintains basic pH for coupling; required for aminium/phosphonium salts.[2] |
Note: The exact equivalents may need to be optimized based on the specific peptide sequence and the difficulty of the coupling.
Visualized Workflows
References
Application Notes and Protocols for Monitoring the Incorporation of H-D-Ser(tBu)-OH in a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation and can possess unique pharmacological properties. H-D-Ser(tBu)-OH, with its tert-butyl protected side chain, is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) for introducing a D-serine residue.[1] The tert-butyl ether protecting group is stable under the basic conditions used for Fmoc deprotection and is readily cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[2]
Effective monitoring of the incorporation of this compound is crucial to ensure the desired peptide sequence is synthesized with high fidelity. Incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide.[3] This document provides detailed application notes and protocols for monitoring the successful incorporation of this compound into a peptide sequence using common analytical techniques.
Challenges in Incorporating this compound
While SPPS is a robust methodology, the incorporation of any amino acid, including this compound, can present challenges:
-
Incomplete Coupling: Steric hindrance or peptide aggregation on the solid support can prevent the complete reaction of the activated this compound with the N-terminal amine of the growing peptide chain.
-
Racemization: Although the use of urethane-based protecting groups like Fmoc generally suppresses racemization, the choice of coupling reagents and bases can influence the stereochemical integrity of the amino acid.[3] The use of N,N-diisopropylethylamine (DIPEA) has been reported to potentially induce racemization with Fmoc-Ser(tBu)-OH.[4][5]
-
Side Reactions: Under certain conditions, side reactions such as the formation of dehydroalanine (B155165) via β-elimination can occur, although this is less common for serine compared to cysteine.[6][7]
On-Resin Monitoring of Coupling Reactions
Qualitative tests can be performed on a small sample of the peptide-resin to assess the completion of the coupling reaction before proceeding to the next synthesis cycle.
Kaiser (Ninhydrin) Test
The Kaiser test is a highly sensitive method for detecting free primary amines.[5][8] A positive result (intense blue color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.
Protocol for Kaiser Test:
-
Sample Preparation: Withdraw a few beads of the peptide-resin from the reaction vessel and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5% (w/v) ninhydrin (B49086) in ethanol.
-
Solution B: 80% (w/v) phenol (B47542) in ethanol.
-
Solution C: 2% (v/v) 0.001 M aqueous KCN in pyridine.
-
-
Incubation: Heat the test tube at 100°C for 5 minutes.[5][9]
-
Observation:
-
Positive Result: An intense blue color on the beads and/or in the solution indicates the presence of free primary amines (incomplete coupling).
-
Negative Result: The beads and solution remain colorless or turn slightly yellow, indicating a complete coupling reaction.
-
Note: The Kaiser test is not reliable for N-terminal proline residues, which give a reddish-brown color.[8][10]
Quantitative Analysis of this compound Incorporation
After cleavage from the resin and purification, the successful incorporation and purity of the peptide containing this compound can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for analyzing the purity of synthetic peptides.[11] The separation is based on the hydrophobicity of the peptide.
Table 1: Representative HPLC Parameters for Peptide Analysis
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 3.5-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. |
| Flow Rate | 1.0 mL/min for analytical columns (e.g., 4.6 mm ID) |
| Detection | UV absorbance at 214-220 nm (peptide bond) |
| Column Temperature | 30-40 °C |
Detailed HPLC Protocol:
-
Sample Preparation: Dissolve the lyophilized crude or purified peptide in Mobile Phase A or a mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 10-20 µL of the peptide solution onto the HPLC system.
-
Elution: Run the gradient method as described in Table 1.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight.[12] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptides.
Table 2: Representative Mass Spectrometry Parameters for Peptide Analysis
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Orbitrap |
| Mode | Positive ion mode |
| Mass Range | A range that encompasses the expected molecular weight of the peptide (e.g., 500-4000 m/z) |
| Data Analysis | Compare the observed molecular weight with the theoretical molecular weight of the target peptide. |
Detailed Mass Spectrometry Protocol (LC-MS):
-
LC Separation: Perform HPLC as described above, but use a mobile phase compatible with MS (e.g., 0.1% formic acid instead of TFA, as TFA can cause ion suppression).[11]
-
MS Data Acquisition: The eluent from the HPLC is directly introduced into the mass spectrometer. Acquire mass spectra across the elution profile of the peptide.
-
Data Analysis: Extract the mass spectrum corresponding to the main HPLC peak. The observed mass should match the calculated theoretical mass of the peptide containing this compound (or the deprotected D-Serine if analyzed post-cleavage). Tandem MS (MS/MS) can be used to further confirm the peptide sequence by fragmentation analysis.[13][14]
Troubleshooting Incomplete Incorporation of this compound
If on-resin monitoring or post-synthesis analysis indicates incomplete coupling of this compound, consider the following strategies:
Table 3: Troubleshooting Guide for Incomplete Coupling
| Issue | Potential Cause | Recommended Action |
| Positive Kaiser Test after a single coupling | Slow coupling kinetics, steric hindrance | Perform a second coupling (recoupling) before proceeding to the next deprotection step. |
| Positive Kaiser Test after recoupling | Peptide aggregation | - Change the solvent to a more disruptive one (e.g., NMP or a mixture of DMF/DCM).- Use a stronger coupling reagent (e.g., HATU, HCTU).- If the problem persists, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides.[8] |
| Racemization | Strong base (e.g., DIPEA) | Use a weaker base such as 2,4,6-collidine, especially for sensitive couplings.[4][5] |
Application Example: D-Serine in NMDA Receptor Signaling
Peptides containing D-serine are of significant interest in neuroscience research. D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[11][12][13][15] The synthesis of peptide analogs containing D-serine can be used to probe the structure-activity relationships of this important signaling pathway.
Caption: D-Serine as a co-agonist in NMDA receptor signaling.
Experimental Workflows
The following diagrams illustrate the logical flow of monitoring the incorporation of this compound during SPPS.
Caption: Workflow for on-resin monitoring during SPPS.
Caption: Post-synthesis analysis and purification workflow.
References
- 1. biovera.com.au [biovera.com.au]
- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 11. agilent.com [agilent.com]
- 12. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 13. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for H-D-Ser(tBu)-OH in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Ser(tBu)-OH, or D-serine(tert-butyl), is a chiral amino acid derivative that serves as a valuable building block in drug discovery and development. Its unique structural features—the D-configuration at the alpha-carbon and the tert-butyl protection of the side-chain hydroxyl group—offer strategic advantages in the synthesis of both peptide-based and small molecule drug candidates. The D-enantiomer provides resistance to enzymatic degradation, potentially increasing the in vivo half-life of resulting therapeutics. The tert-butyl ether protecting group is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions, allowing for selective deprotection and further functionalization.[1][2]
These application notes provide a comprehensive overview of the practical uses of this compound in drug discovery research, including detailed experimental protocols and data to guide researchers in its effective utilization.
Key Applications in Drug Discovery
-
Peptide Synthesis: this compound is a crucial component in the synthesis of peptides with therapeutic potential.[1] The incorporation of D-amino acids can enhance the stability and bioavailability of peptide drugs. The tert-butyl group protects the serine hydroxyl functionality, preventing unwanted side reactions during peptide synthesis.[1]
-
Chiral Building Block for Small Molecules: The stereochemistry of this compound is instrumental in the synthesis of chiral drugs. It serves as a versatile starting material for the construction of complex molecular architectures with specific biological activities.[3]
-
Neurological Drug Discovery: D-serine is a key neuromodulator that acts as a co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[4] This receptor is critical for synaptic plasticity, learning, and memory.[5] Consequently, derivatives of D-serine, such as this compound, are of significant interest for the development of therapeutics targeting neurological and psychiatric disorders like schizophrenia, Alzheimer's disease, and depression.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 128107-47-1 |
| Molecular Formula | C₇H₁₅NO₃ |
| Molecular Weight | 161.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar organic solvents |
| Purity (typical) | ≥98% |
Table 2: Comparison of Coupling Reagents for Peptide Synthesis involving D-Ser(tBu)
| Coupling Reagent | Activation Time | Coupling Time | Typical Purity of Crude Peptide | Notes |
| HBTU/DIPEA | 2-5 min | 30-60 min | >85% | Efficient and widely used for standard couplings. |
| HATU/DIPEA | 1-2 min | 20-45 min | >90% | Recommended for sterically hindered amino acids. |
| DIC/HOBt | 5-10 min | 60-120 min | >80% | Cost-effective option, may lead to slightly lower purity. |
| PyBOP/DIPEA | 2-5 min | 30-60 min | >85% | Good for preventing racemization. |
Data is generalized and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling using this compound
This protocol describes the coupling of an N-protected amino acid to the free amine of this compound in solution.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-L-Ala-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the N-protected amino acid (1.1 eq) in anhydrous DMF.
-
Activation: To a separate vial, dissolve HBTU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to this solution and vortex briefly.
-
Coupling Reaction: Add the activated HBTU solution to the flask containing the amino acids. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure protected dipeptide.
Protocol 2: Synthesis of a Chiral Small Molecule Intermediate from this compound
This protocol outlines a hypothetical synthesis of a chiral oxazolidinone, a common scaffold in medicinal chemistry, starting from this compound.
Materials:
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)
-
Ice bath
Procedure:
-
Formation of the Isocyanate:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add triphosgene (0.4 eq) to the suspension.
-
Slowly add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours. The formation of the isocyanate can be monitored by IR spectroscopy (a strong absorption band around 2250 cm⁻¹).
-
-
Intramolecular Cyclization:
-
Upon completion of the isocyanate formation, continue stirring the reaction mixture at room temperature overnight to facilitate the intramolecular cyclization.
-
Monitor the disappearance of the isocyanate peak and the formation of the oxazolidinone by IR and TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral oxazolidinone intermediate.
-
Visualizations
Caption: NMDA Receptor Signaling Pathway Activation.
Caption: Solution-Phase Peptide Coupling Workflow.
Caption: Chiral Intermediate Synthesis Workflow.
References
Application Notes and Protocols: Storage and Long-Term Stability of H-D-SER(TBU)-OH Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Ser(tBu)-OH, or O-tert-Butyl-D-serine, is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal protection strategy. The tert-butyl (tBu) ether protecting group on the serine side chain prevents unwanted side reactions during peptide elongation. The stability of this compound in solution is paramount for the successful synthesis of high-purity peptides. These application notes provide a comprehensive overview of the recommended storage conditions, long-term stability considerations, and protocols for handling this compound solutions.
The tert-butyl ether protecting group is known for its stability under the basic conditions required for Fmoc-group removal (e.g., piperidine (B6355638) in DMF) and its lability under strong acidic conditions (e.g., trifluoroacetic acid), which is essential for the final cleavage of the peptide from the resin.[1] Understanding the stability of this compound solutions under various storage conditions is crucial for preventing the degradation of this reagent and ensuring the integrity of the synthesized peptides.
Physicochemical Properties
| Property | Value |
| CAS Number | 18783-53-4 |
| Molecular Formula | C₇H₁₅NO₃ |
| Molecular Weight | 161.20 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, DMSO, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[2] |
Storage and Handling of this compound
Solid Form
For long-term storage, this compound in its solid (powder) form should be stored under the following conditions:
| Condition | Recommendation |
| Temperature | 2-8°C or room temperature.[2][3] |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen). |
| Light | Keep in a dark place. |
| Moisture | Store in a tightly sealed container to prevent moisture absorption. |
Solution Form
The stability of this compound in solution is dependent on the solvent, temperature, and duration of storage. While comprehensive, peer-reviewed stability studies are not widely available, the following recommendations are based on supplier data and best practices in peptide synthesis.
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months[4] |
| -20°C | Up to 1 month[4] |
| 4°C | Up to 6 weeks (in DMF for SPPS)[5] |
Note: It is a general recommendation in peptide synthesis to prepare coupling reagents fresh for each synthesis. For sensitive amino acids, it is advisable to prepare stock solutions and use them within a validated timeframe.[5]
Potential Degradation Pathways
The primary degradation pathway for this compound is the cleavage of the tert-butyl ether bond.
Caption: Potential Degradation Pathway of this compound.
The tert-butyl ether linkage is susceptible to cleavage under strongly acidic conditions, which is the basis for its use as a protecting group in Fmoc-based SPPS, where it is removed during the final TFA cleavage step.[1] While generally stable to bases, there is anecdotal evidence that strong bases like LiOH can also hydrolyze the tert-butyl group.[6]
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol describes the preparation of a 0.5 M stock solution of this compound in Dimethylformamide (DMF), a common solvent for SPPS.
Materials:
-
This compound
-
Anhydrous DMF
-
Sterile, amber glass vial with a screw cap and PTFE septum
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Argon or Nitrogen gas source
Procedure:
-
Weigh the desired amount of this compound powder on an analytical balance. For a 10 mL of 0.5 M solution, weigh 0.806 g.
-
Transfer the powder to the amber glass vial.
-
Add the calculated volume of anhydrous DMF to the vial.
-
Seal the vial with the screw cap.
-
Vortex the solution until the this compound is completely dissolved.
-
Purge the headspace of the vial with Argon or Nitrogen for 1-2 minutes.
-
Store the solution at the recommended temperature (-20°C or -80°C for longer-term storage).
Protocol for a Long-Term Stability Study
This protocol outlines a method to assess the long-term stability of this compound solutions.
Objective: To determine the degradation rate of this compound in a specific solvent at various temperatures over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 0.5 M in DMF) as described in Protocol 5.1.
-
Aliquoting: Dispense the stock solution into multiple, small-volume amber vials to avoid repeated freeze-thaw cycles of the entire stock.
-
Storage: Store the aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, etc.).
-
Analysis: At each time point, retrieve one aliquot from each storage temperature and analyze its purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
-
-
Data Analysis: Quantify the peak area of this compound and any degradation products at each time point. Calculate the percentage of remaining this compound relative to the Day 0 sample.
Caption: Experimental Workflow for Stability Study.
Conclusion
While this compound is a relatively stable amino acid derivative, proper storage and handling of its solutions are critical for ensuring the success of peptide synthesis. For optimal results, it is recommended to store solutions at or below -20°C and to use them within a validated timeframe. For applications requiring the highest purity, preparing fresh solutions is the most prudent approach. The protocols provided herein offer a framework for the preparation and stability assessment of this compound solutions, enabling researchers to maintain the quality and integrity of this essential reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting incomplete coupling of H-D-SER(TBU)-OH in peptide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS). The following resources address specific issues related to the incomplete coupling of H-D-Ser(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
A1: Incomplete coupling of this compound in solid-phase peptide synthesis (SPPS) is a common issue stemming from several factors:
-
Steric Hindrance: The tert-butyl (tBu) protecting group on the serine side chain, combined with the D-configuration of the amino acid, creates significant steric bulk. This bulkiness can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down or preventing the coupling reaction.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, leading to aggregation on the solid support. This aggregation can block reactive sites, making them inaccessible to the coupling reagents and resulting in incomplete reactions.[3][4] Sequences containing multiple hydrophobic residues or those known to form stable secondary structures are particularly susceptible.[3]
-
Secondary Structure Formation: The growing peptide chain can adopt secondary structures that mask the terminal amino group, hindering the coupling reaction.[3]
Q2: How can I detect incomplete coupling of this compound?
A2: The most common method for detecting incomplete coupling at the resin level is the Kaiser test (or ninhydrin (B49086) test). This colorimetric assay detects the presence of free primary amines on the peptide-resin.[5][6][7]
-
Positive Result (Blue/Purple Color): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[8]
-
Negative Result (Yellow/Colorless): Suggests that the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin.[8][9]
It is important to note that the Kaiser test is not reliable for N-terminal proline residues.[7] For quantitative analysis of the final product and identification of deletion sequences resulting from incomplete coupling, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential.
Q3: What are the potential side reactions when coupling this compound?
A3: Several side reactions can occur during the coupling of serine derivatives:
-
Racemization: The chiral integrity of the amino acid can be compromised during the activation and coupling steps. The use of certain bases, particularly N,N-Diisopropylethylamine (DIPEA), has been reported to induce racemization of Fmoc-Ser(tBu)-OH.[10][11]
-
N -> O Acyl Shift: Under acidic conditions, particularly during the final cleavage from the resin with trifluoroacetic acid (TFA), the peptide backbone can migrate from the amide nitrogen to the hydroxyl group of serine, forming an ester linkage.[10][12]
-
Beta-Elimination: Although less common for serine compared to other amino acids, beta-elimination to form dehydroalanine (B155165) can occur under basic conditions.[11]
-
O-Sulfonation: During the cleavage of Pmc or Mtr protecting groups from arginine residues in the presence of TFA, O-sulfonation of serine and threonine residues can occur as a side-reaction if appropriate scavengers are not used.[13]
Troubleshooting Guide for Incomplete this compound Coupling
If you have identified an incomplete coupling of this compound, the following troubleshooting steps and protocols can help resolve the issue.
Initial Assessment and Strategy
The first step is to determine the likely cause of the incomplete coupling. A troubleshooting workflow can guide you through this process.
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Data Presentation: Comparison of Coupling Strategies
The following table summarizes different strategies to improve the coupling efficiency of this compound, with typical reagent equivalents and reaction times.
| Strategy | Coupling Reagent | Activator Base | Reagent Equivalents (AA:Reagent:Base) | Typical Coupling Time | Notes |
| Standard Coupling | HCTU / HBTU | DIPEA | 4 : 3.9 : 8 | 1-2 hours | May be insufficient for sterically hindered residues.[8] |
| Double Coupling | Same as initial | DIPEA | Repeat initial equivalents | 2 x (1-2 hours) | A straightforward method to drive the reaction to completion.[14] |
| High-Efficiency Coupling | HATU / COMU | DIPEA / Collidine | 4 : 3.9 : 8 | 30-60 minutes | Recommended for difficult couplings.[1][15] Collidine is preferred to reduce racemization.[10] |
| Carbodiimide Coupling | DIC | HOBt / OxymaPure® | 4 : 4 : - | 2-4 hours | A cost-effective option; additives are crucial to suppress side reactions.[1] |
| Pseudoproline Dipeptide | HATU / PyBOP | DIPEA | 5 : 5 : 10 | 1-2 hours | Used to disrupt peptide aggregation in difficult sequences.[16] |
Note: Equivalents are relative to the resin loading. These are starting recommendations and may require optimization based on the specific sequence.
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Amines
This protocol is used to qualitatively assess the completion of a coupling reaction.[7][17]
Reagents:
-
Solution A: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution B: 2 mL of 0.001 M KCN in 100 mL pyridine.
-
Solution C: 5 g ninhydrin in 100 mL ethanol.
Procedure:
-
Collect a small sample of resin beads (10-15) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of the three solutions to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.[8]
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Protocol 2: Double Coupling for a Difficult Amino Acid
This is a common strategy when a single coupling is found to be incomplete.[14][18]
Procedure:
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents from the first coupling.
-
Repeat the coupling procedure with a fresh solution of the activated this compound.
-
Prepare a fresh solution of this compound (3-5 equivalents), a suitable coupling reagent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
-
Allow the second coupling to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF and then DCM.
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: High-Efficiency Coupling with HATU
HATU is a highly effective coupling reagent for sterically hindered amino acids.[15][19]
Procedure:
-
Swell the resin in DMF. Perform Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and wash the resin thoroughly.
-
In a separate vessel, prepare the activation solution:
-
Dissolve Fmoc-H-D-Ser(tBu)-OH (2-5 equivalents) and HATU (1.9-4.5 equivalents) in DMF.
-
Add DIPEA or 2,4,6-collidine (4-10 equivalents).
-
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30 minutes to 2 hours at room temperature.
-
Wash the resin and perform a Kaiser test to monitor the reaction.
Protocol 4: Capping of Unreacted Amines
If double coupling or the use of a stronger coupling reagent fails, capping the unreacted amines prevents the formation of deletion sequences.[8]
Reagents:
-
Acetic anhydride
-
DIPEA
-
DMF
Procedure:
-
Wash the resin after the incomplete coupling step with DMF.
-
Prepare the capping solution: a mixture of acetic anhydride, DIPEA, and DMF (e.g., in a 1:1:3 ratio).
-
Add the capping solution to the resin and agitate for 30-60 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
A Kaiser test should be negative after a successful capping reaction.
Visualization of Key Chemical Processes
Caption: Key reactions involving this compound during peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
potential side reactions with H-D-SER(TBU)-OH and how to prevent them
Welcome to the technical support center for the use of H-D-Ser(tBu)-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent potential side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the tert-butyl (tBu) protecting group used?
A1: this compound is a derivative of the amino acid D-serine where the side chain hydroxyl group is protected by a tert-butyl ether. This protection is crucial in solid-phase peptide synthesis (SPPS) to prevent the reactive hydroxyl group from participating in unwanted side reactions during peptide chain elongation. The tBu group is stable under the basic conditions used for Fmoc deprotection but is readily removed with strong acids like trifluoroacetic acid (TFA) during the final cleavage step.
Q2: What are the most common side reactions associated with the use of this compound in Fmoc-SPPS?
A2: The most frequently encountered side reactions when using this compound include:
-
Racemization: Loss of stereochemical purity at the alpha-carbon.
-
O-acylation: The incoming amino acid acylates the serine hydroxyl group, leading to a branched peptide.[1][2]
-
N→O Acyl Shift: An acid-catalyzed rearrangement of the peptide backbone at the serine residue during TFA cleavage.[2]
-
β-Elimination: Formation of a dehydroalanine (B155165) (Dha) residue under basic conditions.[2]
-
Aggregation: Particularly in sequences with multiple serine residues, leading to incomplete reactions.[3]
Troubleshooting Guides
Issue 1: Racemization of D-Serine Residues
Q3: I suspect racemization of my D-Serine residue, leading to diastereomeric impurities. How can I confirm this and what are the causes?
A3: Confirmation of racemization typically involves chiral amino acid analysis after peptide hydrolysis, followed by HPLC or GC separation of the D and L enantiomers. The primary causes of racemization during the coupling of this compound are the choice of base and the activation method.[2] The use of strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) has been reported to induce racemization.[3]
Q4: How can I prevent or minimize racemization of this compound?
A4: To minimize racemization, you can modify your coupling protocol in several ways:
-
Choice of Base: Use a weaker, less sterically hindered base. 2,4,6-collidine is an excellent alternative to DIPEA for reducing racemization.[4][5][6]
-
Coupling Reagents and Additives: Use coupling reagents known to suppress racemization. The combination of a carbodiimide (B86325) like DIC with an additive such as OxymaPure® is highly effective.[7][8] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can also suppress racemization by forming more selective active esters.[9]
-
Temperature: For critical couplings, especially with microwave-assisted synthesis, lowering the temperature can limit racemization.[5]
Data Presentation: Impact of Coupling Reagents and Bases on Racemization
| Coupling Reagent/Method | Additive | Base | Extent of Racemization | Key Considerations |
| HATU | None | NMM | Can be significant | Racemization of Fmoc-L-Ser(tBu)-OH was notable with this combination. |
| DIC/Oxyma | Oxyma | None/DIPEA | Very Low | Often the preferred method for racemization-prone amino acids.[7] |
| HBTU | HOBt | DIPEA or NMM | Moderate | A widely used and effective reagent.[7] |
| Various | Various | DIPEA | Higher potential | DIPEA can induce racemization of Fmoc-Ser(tBu)-OH.[3] |
| Various | Various | 2,4,6-collidine | Substantially reduced | A weaker base that significantly reduces racemization compared to DIPEA.[4][6] |
Experimental Protocol: Racemization Suppression using 2,4,6-Collidine
This protocol details the use of 2,4,6-collidine as the base during the coupling step to minimize racemization.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), the coupling reagent (e.g., HBTU, 3 eq.), and an additive if desired (e.g., HOBt, 3 eq.) in DMF.
-
Base Addition: Add 2,4,6-collidine (6 eq.) to the activation mixture immediately before adding it to the resin.
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion using a Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Issue 2: O-acylation of the Serine Side Chain
Q5: My analysis shows a branched peptide impurity. What is O-acylation and how can I prevent it?
A5: O-acylation is a side reaction where the activated carboxyl group of the incoming amino acid esterifies the hydroxyl group of the serine side chain, forming a depsipeptide.[1][2] This is more common when the N-terminal amine is sterically hindered or when highly reactive coupling reagents are used without proper precautions. The tBu protection on the serine hydroxyl group is designed to prevent this, but incomplete protection or harsh conditions can still lead to this side reaction.
Q6: What are the most effective strategies to prevent O-acylation?
A6: The following strategies can effectively suppress O-acylation:
-
Use of Additives: Incorporating additives like HOBt or Oxyma forms active esters that are more selective for the N-terminal amine over the side-chain hydroxyl group.[1] In some cases, additives like 2,4-dinitrophenol (B41442) and pentachlorophenol (B1679276) have been shown to be effective.[10]
-
Choice of Coupling Reagent: Uronium/aminium or phosphonium (B103445) salt-based reagents (e.g., HBTU, HATU, PyBOP) are generally more selective than carbodiimides (DCC, DIC) alone.[1]
-
Sufficient Reaction Time: Ensure adequate time for the desired N-acylation to complete, which is the kinetically favored product.
Experimental Protocol: Prevention of O-acylation using HOBt
This protocol details the standard use of HOBt as an additive during coupling.
-
Resin and Reagent Preparation: Swell the peptide-resin and perform Fmoc deprotection as previously described.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling Reagent Addition: Add the coupling reagent (e.g., DIC, 3 eq.) to the amino acid/HOBt solution and allow it to pre-activate for 5-10 minutes.
-
Coupling: Add the activated mixture to the resin. If a base like DIPEA is required, add it (6 eq.) to the resin just before the activated mixture.
-
Reaction and Monitoring: Agitate the reaction for 1-2 hours and monitor for completion with a Kaiser test.
-
Washing: After completion, wash the resin thoroughly with DMF and DCM.
Issue 3: N→O Acyl Shift During TFA Cleavage
Q7: After TFA cleavage, I see a major byproduct with the same mass as my target peptide. What is happening?
A7: This is likely due to an N→O acyl shift. Under the strong acidic conditions of TFA cleavage, the peptide bond preceding the serine residue can migrate to the side-chain hydroxyl group, forming an O-acyl isomer (a depsipeptide).[2] This side reaction is reversible.
Q8: How can I reverse the N→O acyl shift and recover my desired peptide?
A8: The O-acyl bond is labile under neutral to basic conditions. The reverse O→N acyl shift can be induced to recover the correct peptide structure.
Experimental Protocol: Reversal of N→O Acyl Shift
-
Standard Cleavage: Perform the TFA cleavage and precipitate the crude peptide with cold diethyl ether as usual.
-
Dissolution: After drying, dissolve the crude peptide in an aqueous buffer with a pH of 7.0-8.0 (e.g., 0.1 M ammonium (B1175870) bicarbonate).
-
Incubation: Stir the solution at room temperature for 2-4 hours.
-
Monitoring: Monitor the conversion of the O-acyl isomer back to the N-acyl peptide by analytical HPLC.
-
Lyophilization: Once the conversion is complete, lyophilize the solution to remove the buffer before final purification.
Prevention Tip: To minimize the initial N→O acyl shift, use the shortest possible TFA cleavage time that still ensures complete deprotection.
Issue 4: β-Elimination to Dehydroalanine (Dha)
Q9: I'm observing a mass loss of -98 Da in my serine-containing peptide, corresponding to the loss of the tBuO group and a proton. What is this side reaction?
A9: This mass loss is indicative of β-elimination, a base-catalyzed reaction where the protected hydroxyl group and the α-proton are eliminated to form a dehydroalanine (Dha) residue. This is more likely to occur under harsh basic conditions or at elevated temperatures.[11]
Q10: How can I prevent β-elimination?
A10: Prevention focuses on using milder conditions, especially during Fmoc deprotection:
-
Temperature Control: Avoid elevated temperatures during deprotection and coupling steps. Perform these steps at room temperature unless necessary for difficult couplings.
-
Base Concentration: Use the standard 20% piperidine in DMF. Avoid stronger bases or prolonged exposure if β-elimination is a concern.
-
Milder Conditions: For very sensitive sequences, using milder basic conditions for Fmoc removal (e.g., 5% piperazine (B1678402) in DMF) can be beneficial, although this may require longer deprotection times.
Issue 5: Aggregation in Poly-Serine or "Difficult" Sequences
Q11: My synthesis is failing (incomplete coupling/deprotection) on a sequence with multiple serine residues. What can I do?
A11: Poly-serine sequences are known to be "difficult" due to the formation of strong inter-chain hydrogen bonds on the solid support, leading to peptide aggregation.[3] This aggregation can prevent reagents from accessing the reactive sites.
Q12: What is the recommended solution for aggregation involving serine?
A12: The most effective strategy is to use a bulkier side-chain protecting group to disrupt the hydrogen bonding.
-
Switch to Fmoc-D-Ser(Trt)-OH: The trityl (Trt) group is significantly larger than the tert-butyl (tBu) group. This steric bulk effectively disrupts the secondary structures that cause aggregation, leading to higher purity and yield.[3] Although more expensive, the improved outcome often justifies the cost for difficult sequences.
Data Presentation: Fmoc-D-Ser(tBu)-OH vs. Fmoc-D-Ser(Trt)-OH in Difficult Sequences
| Feature | Fmoc-D-Ser(tBu)-OH | Fmoc-D-Ser(Trt)-OH |
| Application | Routine, non-aggregating sequences | "Difficult" or aggregation-prone sequences (e.g., poly-serine)[3] |
| Performance in Difficult Sequences | Can lead to incomplete Fmoc removal and coupling due to aggregation.[12] | Superior performance, resulting in higher crude peptide purity and yield.[3] |
| Cost | More affordable | Higher initial cost |
| Cleavage Condition | Strong acid (e.g., 95% TFA) | Milder acid conditions are sufficient. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mesalabs.com [mesalabs.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cblpatras.gr [cblpatras.gr]
Technical Support Center: Optimizing H-D-Ser(tBu)-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of H-D-Ser(tBu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when coupling this compound?
The primary challenges in coupling this compound stem from the unique properties of the serine residue. Key issues include:
-
Slow or Incomplete Coupling: Steric hindrance from the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl can slow down the reaction rate, leading to incomplete coupling and deletion sequences.
-
Racemization: Serine is susceptible to racemization, particularly under basic conditions or with prolonged activation times. This can be influenced by the choice of coupling reagent and base.[1][2]
-
O-Acylation: Although the tBu group offers protection, O-acylation, where the incoming amino acid couples to the side-chain hydroxyl group, can still occur as a minor side reaction with highly reactive coupling reagents.
-
Peptide Aggregation: Sequences containing multiple serine residues can be prone to aggregation on the solid support, hindering reagent access and leading to failed couplings.
Q2: Which coupling reagents are recommended for this compound?
The choice of coupling reagent is critical for a successful this compound coupling. While several options are available, they offer different balances of reactivity and potential for side reactions.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient reagents that provide fast reaction times.[2][3] HATU is often preferred over HBTU as it can lead to less epimerization.[3]
-
Phosphonium Salts (e.g., PyBOP): These reagents also offer high coupling efficiency with a reduced risk of racemization.[2]
-
Carbodiimides with Additives (e.g., DIC/Oxyma, DIC/HOBt): This combination is a cost-effective and highly recommended method, particularly for minimizing racemization.[2][4] Oxyma is often favored over HOBt due to its superior performance in suppressing racemization and its non-explosive nature.[5][6]
Q3: What is the recommended solvent for this compound coupling?
The most commonly used solvents for solid-phase peptide synthesis, including the coupling of this compound, are N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Both effectively swell the resin and dissolve the reactants. Some studies have explored greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), but DMF and NMP remain the standards for robust and efficient couplings.
Q4: How can I monitor the progress of the coupling reaction?
The Kaiser test (or ninhydrin (B49086) test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[7][8][9]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting a complete coupling.
It's important to note that the Kaiser test is not reliable for N-terminal proline residues.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time. | 1. Extend the coupling time and re-test. |
| 2. Steric hindrance. | 2. Switch to a more powerful coupling reagent like HATU or perform a double coupling. | |
| 3. Peptide aggregation. | 3. Swell the resin in a different solvent (e.g., NMP if using DMF) or sonicate the reaction vessel briefly. | |
| Low Peptide Purity or Yield | 1. Racemization. | 1. Use a coupling reagent known for low racemization, such as DIC/Oxyma.[4][6] Avoid excessive amounts of base and prolonged activation times. Consider using a weaker base like collidine instead of DIPEA.[1] |
| 2. O-acylation side reaction. | 2. Ensure the serine hydroxyl group is properly protected with the tBu group. Use of additives like HOBt or Oxyma can suppress this side reaction. | |
| 3. Deletion sequences from incomplete coupling. | 3. Optimize the coupling conditions (reagent, time, temperature) and consider a capping step with acetic anhydride (B1165640) after coupling to block unreacted amines. | |
| Unexpected Masses in Final Product | 1. Guanidinylation of the N-terminus. | 1. This can occur when using excess uronium/aminium reagents like HBTU or HATU.[3] Ensure pre-activation of the amino acid before adding it to the resin. |
| 2. Diketopiperazine formation. | 2. This is more common after coupling the second amino acid. Proceed to the next coupling step as quickly as possible after deprotection. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Serine Derivatives
| Coupling Reagent/Method | Additive | Base | Typical Yield | Racemization/Epimerization | Key Considerations |
| HATU | None | DIPEA, NMM, or Collidine | High | Low to Moderate | Fast reaction times and high efficiency. The choice of base can influence the extent of epimerization.[4] |
| HBTU | HOBt | DIPEA or NMM | High | Moderate | A widely used and effective reagent, though HATU is often considered superior in terms of speed and reduced side reactions.[4] |
| DIC/Oxyma | Oxyma | None/DIPEA | High | Very Low | Often the preferred method for coupling racemization-prone amino acids. The absence of a strong organic base can be advantageous.[4][6] |
| DIC/HOBt | HOBt | None/DIPEA | Good to High | Low to Moderate | A classic and cost-effective method. The use of HOBt is crucial for suppressing racemization.[4] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and then DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for completion.[7][8] If the test is positive, continue coupling for another hour or perform a second coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
Protocol 2: Low-Racemization Coupling using DIC/Oxyma
-
Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 eq.). Agitate for 1-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the reaction is complete.[7][8]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Kaiser Test for Monitoring Coupling
-
Sample Preparation: Take a few beads of resin from the reaction vessel and wash them thoroughly with DMF and then ethanol.
-
Reagent Addition: Add 2-3 drops each of the following solutions to the resin beads in a small test tube:
-
Solution A: Potassium cyanide in pyridine.
-
Solution B: Ninhydrin in n-butanol.
-
Solution C: Phenol in n-butanol.
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[8][9]
-
Observation:
-
Blue/purple beads: Incomplete coupling.
-
Yellow/colorless beads: Complete coupling.
-
Visualizations
Caption: General workflow for the solid-phase synthesis coupling of this compound.
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
strategies to minimize racemization of H-D-SER(TBU)-OH during activation
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to minimize racemization of H-D-Ser(tBu)-OH during its activation and coupling in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization during activation?
A1: The susceptibility of this compound to racemization stems from the electronic properties of its side-chain protecting group. The tert-butyl (tBu) ether on the serine side-chain is an electron-donating group. During activation of the carboxylic acid, typically to form an active ester or a related species, the acidity of the alpha-proton (the proton on the chiral carbon) is increased. The electron-donating nature of the side chain can further stabilize the formation of an enolate intermediate upon deprotonation of this alpha-proton. This planar enolate intermediate can then be reprotonated from either side, leading to a loss of stereochemical integrity, or racemization.
Q2: Which coupling reagents are recommended to minimize racemization of this compound?
A2: The choice of coupling reagent is critical in preventing racemization. Reagents that promote rapid coupling and minimize the lifetime of the activated amino acid are generally preferred.
-
Uronium/Aminium-based reagents: Reagents like HATU, HBTU, and HCTU are highly efficient. HATU, in particular, is often recommended for sterically hindered couplings and can help reduce racemization due to its high reactivity.
-
Carbodiimides: While common, carbodiimides like DIC (N,N'-diisopropylcarbodiimide) can lead to significant racemization if used alone. Their use is only recommended in the presence of racemization-suppressing additives.
It is generally advised to avoid conditions that generate symmetrical anhydrides of the amino acid, as these can be more prone to racemization.
Q3: What role do additives play in suppressing racemization?
A3: Additives are crucial for minimizing racemization, especially when using carbodiimides. They work by forming an active ester that is more stable and less prone to racemization than the intermediate formed with the coupling reagent alone.
-
Hydroxybenzotriazoles: Additives like HOBt (Hydroxybenzotriazole) and its derivatives are effective at trapping the activated carboxyl group to form an active ester, which then reacts with the amine component. This pathway competes with the formation of the undesired oxazolone, a key intermediate in the racemization process.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly effective, non-explosive alternative to HOBt. It has been shown to be superior in suppressing racemization in many cases.
For sensitive amino acids like this compound, the combination of a carbodiimide (B86325) (like DIC) with OxymaPure® is a highly recommended strategy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D,L-Ser(tBu) impurity detected after coupling. | Racemization during the activation/coupling step. | 1. Switch to a lower-racemization coupling cocktail. Use DIC/OxymaPure® or HATU. 2. Lower the reaction temperature. Perform the activation and coupling at 0 °C or even lower if the reaction kinetics allow. 3. Minimize pre-activation time. Add the amine component as soon as possible after the activating agents are introduced. |
| Incomplete coupling reaction. | Steric hindrance or insufficient reactivity of the coupling reagents. | 1. Increase the coupling time. 2. Use a more potent coupling reagent like HATU. 3. Ensure all reagents are dry and of high quality. Water can hydrolyze the activated species and quench the reaction. |
| Side reactions observed (e.g., formation of N-acylurea). | Use of a carbodiimide (like DIC or DCC) without an appropriate additive. | Always use an additive such as OxymaPure® or HOBt when using carbodiimides. This will trap the activated species and prevent rearrangement to N-acylurea. |
Quantitative Data Summary
The following table summarizes typical racemization levels observed for serine derivatives under various coupling conditions. Note that exact values can vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Racemization (%) |
| DIC | HOBt | DIPEA | DMF | 25 | 5-10 |
| DIC | OxymaPure® | DIPEA | DMF | 0 | < 1 |
| HBTU | - | DIPEA | DMF | 25 | 2-4 |
| HATU | - | Collidine | DMF | 0 | < 0.5 |
Data compiled from literature and typical experimental outcomes.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®
This protocol is recommended for coupling this compound to a resin-bound amine.
-
Resin Preparation: Swell the resin (containing the free N-terminal amine) in DMF for 1 hour.
-
Amino Acid Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and OxymaPure® (3 eq.) in DMF.
-
Activation: Cool the amino acid solution to 0 °C in an ice bath. Add DIC (3 eq.) to the solution and stir for 5-10 minutes. This is the "pre-activation" step.
-
Coupling: Transfer the activated amino acid solution to the vessel containing the swelled resin.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and continue to agitate for an additional 2-4 hours.
-
Washing: After the coupling is complete (as monitored by a Kaiser test), drain the reaction vessel and wash the resin extensively with DMF, followed by DCM, and then dry the resin.
Visual Guides
Caption: Recommended experimental workflow for low-racemization coupling.
Technical Support Center: Aggregation of Peptides Containing H-D-Ser(tBu)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of peptides incorporating H-D-Ser(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or O-tert-Butyl-D-serine, is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) group protects the hydroxyl side chain of D-serine, preventing unwanted side reactions during synthesis. This protecting group is stable under the basic conditions used for Fmoc deprotection but is readily removed with strong acids like trifluoroacetic acid (TFA) during the final cleavage step. The D-configuration of the serine is often incorporated to increase the peptide's resistance to enzymatic degradation, thereby enhancing its in vivo stability.
Q2: What causes peptides containing this compound to aggregate?
Peptide aggregation is a complex process driven by the formation of intermolecular non-covalent bonds. For peptides containing this compound, several factors can contribute to aggregation:
-
Hydrophobicity: The tert-butyl group on the serine side chain is bulky and hydrophobic. If the peptide sequence contains a high proportion of hydrophobic residues, these side chains can interact to minimize their exposure to aqueous environments, leading to aggregation.
-
Secondary Structure Formation: Peptides can form secondary structures like β-sheets, which can stack together to form insoluble aggregates. This is particularly common in longer peptide chains.
-
High Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.
-
pH and Ionic Strength: The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero, reducing electrostatic repulsion between peptide chains. The ionic strength of the solution can also influence aggregation.
-
Temperature: Higher temperatures can sometimes increase the rate of aggregation.
Q3: How can I predict if my peptide containing this compound is prone to aggregation?
While precise prediction is challenging, several indicators can suggest a peptide's propensity for aggregation:
-
Amino Acid Composition: A high percentage of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Trp, Ala) in the sequence is a strong indicator.
-
Sequence Length: Longer peptides are more likely to aggregate due to the increased potential for intermolecular interactions.
-
Alternating Hydrophilic/Hydrophobic Residues: Sequences with this pattern can be prone to forming β-sheets.
-
Computational Tools: Several online tools can predict aggregation-prone regions within a peptide sequence based on its physicochemical properties.
Troubleshooting Guide
Problem 1: Poor solubility of the crude peptide after cleavage and lyophilization.
Possible Cause: The peptide has aggregated during cleavage, purification, or lyophilization due to its hydrophobic nature.
Solutions:
| Strategy | Description | Recommended Concentration/Conditions |
| Solvent Optimization | Dissolve the peptide in a small amount of an organic solvent before adding the aqueous buffer. | Start with 10-50% (v/v) DMSO, DMF, or Acetonitrile in water. |
| pH Adjustment | Adjust the pH of the solution away from the peptide's isoelectric point (pI). | For acidic peptides (net negative charge), use a basic buffer (e.g., 10% NH₄OH). For basic peptides (net positive charge), use an acidic buffer (e.g., 10% acetic acid). |
| Chaotropic Agents | These agents disrupt the hydrogen-bonding network of water, which can help to solubilize hydrophobic peptides. | 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea. |
| Sonication | Gentle sonication can help to break up small aggregates. | Use a bath sonicator for short bursts (e.g., 30 seconds) to avoid heating the sample. |
Problem 2: The peptide precipitates out of solution during an experiment.
Possible Cause: A change in buffer conditions (e.g., pH, ionic strength) or temperature is causing the peptide to become insoluble.
Solutions:
| Strategy | Description | Recommended Concentration/Conditions |
| Inclusion of Organic Solvents | Maintain a low percentage of an organic solvent in the final experimental buffer. | 1-5% DMSO is often well-tolerated in biological assays. |
| Use of Non-ionic Detergents | Detergents can help to solubilize peptides by forming micelles around the hydrophobic regions. | 0.01-0.1% Tween® 20 or Triton™ X-100. |
| Lowering Peptide Concentration | Working at a lower peptide concentration can reduce the likelihood of aggregation. | Determine the critical concentration for aggregation if possible. |
Problem 3: Difficulties during solid-phase peptide synthesis (SPPS) due to on-resin aggregation.
Possible Cause: The growing peptide chain is aggregating on the solid support, leading to incomplete coupling and deprotection steps.
Solutions:
| Strategy | Description | Recommended Application |
| "Magic Mixture" | A solvent mixture designed to improve solvation and disrupt secondary structures. | Use as the solvent for coupling and deprotection steps. Composition: DMF/DCM/NMP (1:1:1), 1% Triton X-100, and 2 M ethylene (B1197577) carbonate.[1] |
| Chaotropic Salts | Adding these salts to the coupling mixture can disrupt on-resin aggregation. | 0.8 M NaClO₄ or LiCl, or 4 M KSCN in DMF.[2] |
| Backbone Protection | Incorporating backbone-protected amino acids disrupts the hydrogen bonding that leads to β-sheet formation. | Use of pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids. |
| Elevated Temperature | Performing coupling reactions at a higher temperature can sometimes overcome aggregation-related difficulties. | Up to 50-60°C. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
-
Initial Test: Attempt to dissolve a small amount of the peptide in deionized water or the desired aqueous buffer.
-
Organic Solvent: If insoluble, add a small volume of an organic solvent (DMSO, DMF, or acetonitrile) to the dry peptide to create a concentrated stock solution. Gently vortex.
-
Dilution: Slowly add the aqueous buffer to the organic stock solution while vortexing to reach the desired final concentration.
-
pH Adjustment (if necessary): If the peptide is still not in solution, adjust the pH. For acidic peptides, add a small amount of a dilute basic solution (e.g., 0.1 M NaOH or NH₄OH). For basic peptides, add a dilute acidic solution (e.g., 0.1 M HCl or acetic acid).
-
Sonication: If aggregates are still visible, sonicate the solution in a water bath for 5-10 minutes.
-
Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining insoluble material. Carefully collect the supernatant.
-
Concentration Determination: Determine the concentration of the solubilized peptide using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or a colorimetric assay like the BCA assay).
Protocol 2: Thioflavin T (ThT) Assay for Detecting Peptide Aggregation
Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in deionized water and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare the peptide solution at the desired concentration in the appropriate buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the peptide solution to the wells.
-
Add the ThT stock solution to each well to a final concentration of 10-25 µM.
-
Include control wells with buffer and ThT only (for background fluorescence).
-
-
Measurement:
-
Incubate the plate at the desired temperature, with or without shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the peptide-containing wells.
-
Plot the fluorescence intensity versus time to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of β-sheet aggregates.
-
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
Caption: General pathway of peptide fibrillar aggregation.
References
Technical Support Center: Peptide Cleavage Cocktails for H-D-Ser(tBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate cleavage cocktail for peptides containing H-D-Ser(tBu)-OH. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful peptide cleavage and deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the role of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?
In SPPS, a cleavage cocktail serves a dual purpose. Firstly, it cleaves the synthesized peptide from the solid support (resin). Secondly, it removes the acid-labile side-chain protecting groups from the amino acid residues, such as the tert-butyl (tBu) group from this compound, to yield the final, deprotected peptide.[1] The most common cleavage agent is trifluoroacetic acid (TFA).
Q2: Why is the tert-butyl (tBu) protecting group used for the serine side chain?
The tBu group is widely used in Fmoc/tBu solid-phase peptide synthesis because it provides robust protection for the hydroxyl group of serine under the basic conditions used for Fmoc group removal (e.g., piperidine).[1][2] It is, however, readily cleaved under acidic conditions, typically with TFA.[1][3]
Q3: What are the potential side reactions during the cleavage of peptides containing this compound?
The primary side reaction of concern is the alkylation of nucleophilic amino acid residues by the tert-butyl carbocation that is generated upon cleavage of the tBu protecting group.[1] Sensitive residues prone to this modification include tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[1][4]
Q4: How can side reactions caused by the tBu carbocation be prevented?
To prevent the reactive tBu carbocation from modifying sensitive amino acid residues, a "scavenger cocktail" is used.[1] Scavengers are reagents added to the cleavage mixture to trap these carbocations.[5] Common scavengers include triisopropylsilane (B1312306) (TIS), water (H₂O), and 1,2-ethanedithiol (B43112) (EDT).[4][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | Increase the cleavage reaction time to 2-4 hours. Ensure a sufficient volume of cleavage cocktail is used to swell the resin (approx. 5 mL per 0.5 g of resin).[7] |
| Peptide precipitation is incomplete. | Ensure the ether used for precipitation is cold (-20°C). Add the TFA filtrate dropwise to the cold ether while stirring. | |
| Presence of Unexpected Peaks in HPLC (Higher Molecular Weight) | Incomplete removal of the tBu protecting group from Ser(tBu). | Ensure the TFA concentration is sufficient (typically 95%). For peptides with multiple tBu-protected residues, a longer cleavage time may be necessary.[8][9] |
| tert-Butylation of sensitive residues (e.g., Trp, Met, Cys). | Use an appropriate scavenger cocktail. For peptides with multiple sensitive residues, consider a more complex cocktail such as Reagent K. | |
| Presence of Unexpected Peaks in HPLC (Lower Molecular Weight) | Peptide fragmentation. | This can occur with prolonged exposure to strong acid, especially for peptides containing sensitive sequences. Optimize the cleavage time by performing a time-course experiment. |
| Aspartimide Formation | For peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences. | This side reaction can occur under acidic conditions. While the tBu protecting group on the aspartic acid side chain provides some protection, this can still be an issue. Using a milder cleavage or a different protection strategy during synthesis may be necessary.[10] |
Cleavage Cocktail Selection
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.
Standard Cleavage Cocktail
For peptides containing this compound and no other sensitive residues, a standard cleavage cocktail is generally sufficient.
| Cocktail Composition (v/v/v) | Target Residues | Cleavage Time |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Peptides with Ser(tBu), Thr(tBu), Tyr(tBu), Glu(OtBu), Asp(OtBu), Lys(Boc) | 1-2 hours |
This cocktail is effective for the removal of most common acid-labile protecting groups.
Cocktails for Peptides with Sensitive Residues
For peptides that also contain residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), more specialized cocktails are required to prevent side reactions.
| Reagent | Cocktail Composition (v/v/v/v) | Targeted Side Reactions | Cleavage Time |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | General purpose, good for Trp, Tyr. "Odorless" alternative to cocktails with thiols.[11] | 1-2 hours |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides with Cys, Met, Trp, and Tyr.[11] | 2-4 hours |
Detailed Experimental Protocol: Standard Cleavage
This protocol describes a standard procedure for the cleavage and deprotection of a peptide containing this compound from a solid-phase support.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (prepare fresh)
-
Dichloromethane (DCM)
-
Cold (-20°C) diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas source
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into the reaction vessel.
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).[1]
-
Gently agitate the mixture at room temperature for 1-2 hours. A magnetic stirrer or periodic swirling can be used.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.[1]
-
-
Peptide Precipitation:
-
Slowly add the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution).[1]
-
A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Dry the final peptide pellet under a stream of nitrogen or argon gas, or in a vacuum desiccator.
-
Diagrams
Caption: General workflow for peptide cleavage and deprotection.
Caption: A troubleshooting guide for common peptide cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chempep.com [chempep.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing H-D-Ser(tBu)-OH by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of peptides containing H-D-Ser(tBu)-OH using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of peptides incorporating this compound.
Problem 1: Peak Tailing
Description: The peptide peak appears asymmetrical with a trailing edge that slowly returns to the baseline.
| Possible Cause | Recommended Solution | Expected Outcome |
| Secondary Interactions with Silica | Acidify the mobile phase with 0.1% trifluoroacetic acid (TFA) or formic acid.[1][2] | Improved peak symmetry due to the suppression of silanol (B1196071) interactions. |
| Column Contamination | Flush the column with a strong solvent wash (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, replace the column.[1] | Restoration of sharp, symmetrical peaks. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the peptide's isoelectric point (pI).[1] | Sharper peaks due to consistent ionization of the peptide. |
| Column Overload | Reduce the sample concentration or injection volume.[3] | More symmetrical peak shape. |
Problem 2: Peak Fronting
Description: The peak is asymmetrical with a leading edge that is broader than the trailing edge.
| Possible Cause | Recommended Solution | Expected Outcome |
| Sample Solvent Incompatibility | Dissolve the peptide in the initial mobile phase or a solvent with a lower organic concentration than the starting gradient.[3] | Symmetrical peak shape. |
| Column Overload (Mass or Volume) | Decrease the amount of peptide injected or the injection volume.[3] | Improved peak symmetry. |
| Column Collapse | Ensure the column is operated within the manufacturer's recommended pH and pressure limits. If collapse is suspected, the column will need to be replaced. | N/A (Preventative) |
Problem 3: Unexpected Retention Time
Description: The peptide elutes significantly earlier or later than anticipated. The presence of the D-amino acid can lead to different retention times compared to the L-diastereomer.[3]
| Possible Cause | Recommended Solution | Expected Outcome |
| Presence of Diastereomers | Optimize the gradient to achieve separation of the D- and L-isomers. A shallower gradient can improve resolution.[3] | Separation of the diastereomeric peptides into two distinct peaks. |
| Incomplete Removal of tBu Group | The tert-butyl (tBu) group increases hydrophobicity, leading to a longer retention time. Confirm deprotection with mass spectrometry. If incomplete, re-treat the peptide with the cleavage cocktail.[1] | The deprotected peptide will have a shorter retention time. |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily and ensure adequate degassing to prevent changes in solvent composition.[2] | Consistent and reproducible retention times. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Increased temperature generally decreases retention time. | Stable retention times. |
Problem 4: Broad or Split Peaks
Description: The main peptide peak is wider than expected or appears as two or more unresolved peaks.
| Possible Cause | Recommended Solution | Expected Outcome |
| Co-elution of Diastereomers | Employ a shallower gradient (e.g., 0.5% B/min) to enhance the separation of the D- and L-isomers.[3] | Resolution of the single broad peak into two sharper peaks. |
| On-Column Degradation | Ensure the mobile phase is free of contaminants and that the pH is appropriate for the peptide's stability. | A single, sharp peak. |
| Incomplete Deprotection | The presence of both the protected and deprotected peptide will result in two closely eluting peaks. Verify with mass spectrometry and repeat the deprotection step if necessary.[1] | A single peak corresponding to the fully deprotected peptide. |
Frequently Asked Questions (FAQs)
Q1: How does the this compound residue affect the retention time of my peptide in RP-HPLC?
The incorporation of a D-amino acid can alter the peptide's secondary structure and its interaction with the stationary phase, often leading to a different retention time compared to its L-counterpart.[3] The tert-butyl (tBu) protecting group on the serine side chain significantly increases the hydrophobicity of the peptide, which will result in a longer retention time on a reversed-phase column. Incompletely deprotected peptides will therefore elute later than the fully deprotected target peptide.
Q2: What are the ideal starting conditions for purifying a peptide containing this compound?
A good starting point for analytical RP-HPLC is a C18 column with a gradient of 5-65% acetonitrile in water, with 0.1% TFA added to both solvents, over 30 minutes.[1] For preparative purification, the gradient should be optimized based on the analytical results to ensure good separation of the target peptide from impurities.
Q3: How can I confirm that the tBu group has been completely removed?
The most reliable method is mass spectrometry (MS). The mass of the purified peptide should correspond to the calculated mass of the fully deprotected peptide. In the HPLC chromatogram, incomplete deprotection will often manifest as a broader peak or a distinct, later-eluting peak compared to the fully deprotected peptide.[1]
Q4: Can I separate the D-Ser(tBu) and L-Ser(tBu) containing diastereomers of my peptide by RP-HPLC?
Yes, in many cases, diastereomeric peptides can be separated on a standard reversed-phase column.[3] The separation is often achieved by optimizing the gradient slope. A shallower gradient will provide more time for the subtle differences in hydrophobicity and conformation between the diastereomers to effect a separation.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
Objective: To determine the purity of the crude peptide and optimize the separation conditions.
Materials:
-
Crude peptide containing this compound
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample solvent: Mobile Phase A or a low percentage of acetonitrile in water
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Dissolve the crude peptide in the sample solvent to a concentration of 1 mg/mL.
-
Inject 10-20 µL of the peptide solution.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution at 214 nm or 220 nm.
-
Analyze the chromatogram to identify the main peak and any impurities.
Protocol 2: Preparative RP-HPLC for Peptide Purification
Objective: To purify the target peptide from synthetic impurities.
Materials:
-
Crude peptide containing this compound
-
Preparative HPLC system with a fraction collector
-
Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample solvent: Mobile Phase A with a minimal amount of acetonitrile or DMSO to aid dissolution.
Procedure:
-
Based on the analytical run, determine the optimal gradient for separating the target peptide. A common strategy is to run a shallow gradient around the elution point of the target peptide. For example, if the peptide eluted at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
Equilibrate the preparative column with the starting mobile phase composition for at least 30 minutes at the appropriate flow rate for the column diameter.
-
Dissolve the crude peptide in the sample solvent. Ensure the peptide is fully dissolved to prevent column clogging.
-
Inject the peptide solution onto the column.
-
Run the optimized preparative gradient.
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.
Visualizations
Caption: Workflow for the synthesis and purification of a peptide containing this compound.
Caption: Troubleshooting decision tree for HPLC purification of peptides.
References
Technical Support Center: Optimizing Peptide Synthesis with H-D-Ser(tBu)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of peptides synthesized using H-D-Ser(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing peptides with this compound?
A1: Synthesizing peptides containing this compound presents challenges common to solid-phase peptide synthesis (SPPS), which can be exacerbated by the specific properties of the amino acid and the growing peptide chain. Key challenges include:
-
Incomplete Coupling: The bulky tert-butyl (tBu) protecting group on the serine side chain can cause steric hindrance, potentially leading to incomplete coupling reactions.
-
Aggregation: Peptides containing serine, whether L or D enantiomers, can be prone to aggregation, where peptide chains interact with each other, hindering reagent accessibility to the reaction sites on the resin.[1] This is often due to the formation of secondary structures like β-sheets.[2]
-
Racemization: Although less common with standard Fmoc-SPPS chemistry, racemization can occur, particularly with certain activation methods and bases. It is crucial to maintain the stereochemical integrity of the D-amino acid throughout the synthesis.
Q2: How does the use of a D-amino acid like this compound affect peptide aggregation?
A2: The incorporation of D-amino acids can disrupt the formation of stable secondary structures, such as β-sheets, which are often responsible for aggregation in peptides composed solely of L-amino acids. This disruption can improve the solvation of the peptide-resin complex and enhance reaction kinetics. However, aggregation is highly sequence-dependent, and in some cases, the presence of a D-amino acid may not significantly mitigate aggregation or could potentially introduce new folding patterns.
Q3: Which coupling reagents are recommended for this compound to maximize yield?
A3: The choice of coupling reagent is critical for achieving high efficiency. For this compound, the following are recommended:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is a highly efficient coupling reagent known for its rapid reaction times and ability to suppress racemization.[3][4] It is particularly effective for sterically hindered amino acids.
-
DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl cyanohydroxyiminoacetate): This combination is a cost-effective and highly effective alternative, known for its low racemization potential.[5][6] Oxyma Pure is considered a safer and often more effective additive than HOBt.[7]
Q4: What is the impact of the base used during coupling on the final peptide yield and purity?
A4: The base plays a crucial role in the coupling reaction, but an inappropriate choice can lead to side reactions, most notably racemization.
-
DIPEA (N,N-Diisopropylethylamine): While widely used, DIPEA has been shown to potentially induce racemization with serine derivatives.[8]
-
2,4,6-Collidine: This more sterically hindered and weaker base is recommended as a substitute for DIPEA to minimize the risk of racemization.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Peptide Yield | Incomplete coupling reactions due to steric hindrance or aggregation. | 1. Optimize Coupling Reagent: Switch to a more efficient coupling reagent like HATU or use the DIC/Oxyma combination. 2. Double Couple: Perform a second coupling step for the this compound residue to ensure the reaction goes to completion. 3. Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). |
| Peptide Aggregation | Formation of intermolecular hydrogen bonds and secondary structures. | 1. Change Solvent: Switch from DMF to NMP or a mixture of solvents (e.g., DCM/DMF/NMP).[8] 2. Incorporate Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding. 3. Use Pseudoproline Dipeptides: If the sequence allows, incorporating a pseudoproline dipeptide can disrupt aggregation. 4. Microwave Synthesis: Employing microwave energy can help to increase reaction efficiency and reduce aggregation.[8] |
| Presence of Deletion Sequences in Final Product (HPLC/MS) | Incomplete Fmoc-deprotection or incomplete coupling. | 1. Monitor Deprotection: Ensure complete Fmoc removal by extending the deprotection time or using a stronger base solution (e.g., with DBU). 2. Perform a Capping Step: After the coupling of this compound, cap any unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[8] |
| Racemization Detected | Inappropriate base or prolonged activation time. | 1. Switch to a Weaker Base: Replace DIPEA with 2,4,6-collidine. 2. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after a short pre-activation period (1-2 minutes).[8] 3. Lower Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization. |
Data Presentation
The following tables summarize quantitative data from studies on the coupling of serine derivatives. While much of the available data is for Fmoc-L-Ser(tBu)-OH, the performance is expected to be comparable for this compound under similar conditions.
Table 1: Comparative Purity of a Model Peptide with Different Coupling Reagents for Fmoc-L-Ser(tBu)-OH
| Coupling Reagent | Additive | Base | L/D Ratio of Serine Residue |
| HATU | None | DIPEA | >99.9 / <0.1 |
| HBTU | HOBt | DIPEA | >99.9 / <0.1 |
| PyBOP | HOBt | DIPEA | >99.9 / <0.1 |
Data adapted from a study on the synthesis of peptides containing racemization-prone amino acids. The exact purities are sequence-dependent.[3]
Table 2: Effect of Base on Racemization of a Histidine Residue (Illustrative of Base Effects)
| Coupling Reagent | Additive | Base | % D-Product |
| DIC | Oxyma | - | 1.8 |
| HBTU | - | DIPEA | 11.2 |
| HATU | - | DIPEA | 5.6 |
This table illustrates the significant impact of the base on racemization. While this data is for a histidine residue, similar trends are observed for other amino acids.
Experimental Protocols
Protocol 1: Manual Coupling of this compound using HATU
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin by treating with a 20% piperidine (B6355638) in DMF solution for 5 minutes, draining, and then repeating for 15 minutes.[9]
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).[9]
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[9]
-
Add 2,4,6-collidine (6-10 equivalents) to the amino acid/HATU solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30 minutes to 1 hour.[9]
-
-
Monitoring and Washing:
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Manual Coupling of this compound using DIC/Oxyma
-
Resin Preparation:
-
Swell and deprotect the resin as described in Protocol 1, Step 1.
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[6]
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the Kaiser test.[10]
-
Once complete, wash the resin thoroughly with DMF and DCM.
-
Protocol 3: The Kaiser Test (for monitoring coupling completion)
-
Reagent Preparation:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[10]
-
Reagent B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[10]
-
Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[10]
-
-
Procedure:
-
Take a small sample of resin beads (10-15) in a small test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[10]
-
Heat the test tube at 110°C for 5 minutes.[10]
-
Interpretation:
-
Blue beads: Incomplete coupling (free primary amines present).
-
Yellow/Colorless beads: Complete coupling.
-
-
Visualizations
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Caption: Troubleshooting logic for addressing low peptide yield.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: H-D-Ser(tBu)-OH Reactions and Solvent Quality
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent quality on reactions involving H-D-Ser(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended solvent for dissolving this compound and for use in coupling reactions?
A1: The most widely used solvent for dissolving Fmoc-amino acids, including Fmoc-D-Ser(tBu)-OH, in solid-phase peptide synthesis (SPPS) is N,N-Dimethylformamide (DMF).[1] High-purity, peptide-synthesis-grade DMF is crucial for optimal results. N-methylpyrrolidone (NMP) is another common and effective solvent, often used to improve coupling yields due to its higher polarity and efficient resin solvation.[2][3]
Q2: My this compound is not dissolving properly in DMF. What are the possible causes?
A2: Several factors can lead to poor solubility of this compound in DMF:
-
Low-Quality Solvent: The DMF may have degraded and contain impurities such as dimethylamine (B145610) and formic acid, or it may have absorbed water.[1][4][5][6] Using high-purity, anhydrous, amine-free DMF is essential.[7]
-
Low Temperature: Laboratory temperatures that are too low can reduce the solubility of reagents. Gentle warming to 37-40°C can aid dissolution, but prolonged or excessive heating should be avoided to prevent degradation.[1]
-
Reagent Quality: Although less common for a standard amino acid derivative, variations in the crystalline structure or purity of the this compound itself could affect how readily it dissolves.[1]
Q3: What are the potential consequences of using poor-quality solvents in my this compound reactions?
A3: Using poor-quality solvents can lead to several issues:
-
Premature Fmoc-Group Removal: Dimethylamine, a common impurity in aged DMF, is basic and can cause the premature removal of the Fmoc protecting group.[2][4][5] This can lead to the formation of deletion peptides or side-reactions on the newly exposed amine.
-
Reduced Coupling Efficiency: The presence of water in the solvent can hydrolyze the activated amino acid, leading to lower coupling yields.[8]
-
Side Reactions: Formic acid, another degradation product of DMF, can contribute to side reactions. Additionally, some coupling reagents may be unstable in impure solvents.
-
Poor Resin Swelling: In SPPS, proper swelling of the resin is critical for the accessibility of reactive sites. Solvents of inadequate purity may not provide optimal resin swelling.[2]
Q4: Are there "greener" alternatives to DMF and NMP for this compound reactions?
A4: Yes, research into more environmentally friendly solvents for SPPS is ongoing. Some alternatives that have been explored include N-butylpyrrolidinone (NBP) and binary mixtures such as DMSO/1,3-dioxolane (DOL).[1] However, it is important to validate the suitability of these solvents for your specific application, as they may have different properties regarding resin swelling and reagent solubility.[9]
Q5: Can the choice of base in the coupling reaction affect the integrity of this compound?
A5: Yes, the choice of base is critical. The use of N,N-Diisopropylethylamine (DIPEA) has been reported to induce racemization of Fmoc-Ser(tBu)-OH during the coupling step.[10][11] To minimize this side reaction, using a weaker base like 2,4,6-collidine is recommended.[10]
Troubleshooting Guides
Issue 1: Low Coupling Yield or Incomplete Reaction
Symptom: A positive Kaiser test (intense blue color) after the coupling step, indicating the presence of unreacted free primary amines.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yield.
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure all reagents, especially the coupling agents (e.g., HBTU, HATU) and this compound, are fresh and have been stored correctly.
-
Confirm that the stoichiometry of the amino acid, coupling agent, and base is correct. Typically, a 3-5 fold excess of these reagents over the resin loading is used.
-
-
Assess Solvent Quality:
-
Perform Double Coupling:
-
If the Kaiser test is still positive after the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[13] This is a common strategy for difficult couplings.
-
-
Change Coupling Reagent:
-
Modify Reaction Conditions:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Increase Temperature: Gently increasing the reaction temperature can sometimes overcome steric hindrance. However, be cautious as this can also increase the risk of side reactions.[13]
-
Solvent Additives: In cases of peptide aggregation, adding chaotropic salts or using solvent mixtures (e.g., with DMSO) can be beneficial.[16]
-
-
Cap Unreacted Amines:
-
If a small number of amines remain unreacted after double coupling and other optimization steps, it is advisable to "cap" them to prevent the formation of deletion peptides in subsequent cycles. This is typically done using acetic anhydride.[13] After capping, the Kaiser test should be negative (yellow/colorless), and you can proceed to the next deprotection step.
-
Issue 2: Suspected Racemization of this compound
Symptom: The final purified peptide shows a diastereomeric impurity by HPLC and mass spectrometry.
Primary Cause: The use of a strong base, most notably DIPEA, during the coupling of Fmoc-Ser(tBu)-OH can lead to epimerization at the alpha-carbon.[10][11]
Prevention and Mitigation Strategies:
-
Base Selection: The most effective preventative measure is to replace DIPEA with a weaker base such as 2,4,6-collidine.[10]
-
Coupling Reagent and Additives: The choice of coupling methodology can influence the extent of racemization. The addition of additives like HOBt or HOAt is known to suppress racemization.[10][17] Using coupling reagents that incorporate these additives, such as HBTU or HATU, is standard practice.
-
Minimize Pre-activation Time: If a pre-activation step is used, keep the time between activation and addition to the resin to a minimum. Prolonged exposure of the activated amino acid to the base can increase the risk of racemization.
Caption: Simplified chemical pathway of racemization during peptide coupling.
Data Presentation
Table 1: Impact of Base on Racemization of Fmoc-Ser(tBu)-OH
| Coupling Reagent | Base | % Epimerization (L-isomer) | Reference |
| TBTU | DIPEA | High (exact % not stated) | [10] |
| TBTU | Collidine | Significantly Reduced | [10] |
Table 2: Solubility of Fmoc-Protected Amino Acids in Various Solvents
| Amino Acid Derivative | DMF | NMP | DCM | "Green" Solvents (e.g., NBP, DMM) | Reference(s) |
| Fmoc-D-Ser(tBu)-OH | Soluble | Soluble | Sparingly Soluble | Variable, often requires co-solvents or heating | [1][2][18] |
| Other Fmoc-AAs | Generally Soluble | Generally Soluble | Variable | Variable, often requires optimization | [1][2][18] |
Experimental Protocols
Protocol 1: Purification of DMF
Objective: To remove dimethylamine and water impurities from aged DMF.
Materials:
-
Aged DMF
-
Inert gas (Nitrogen or Argon) with a sparging tube
-
Vacuum flask and sonicator (alternative method)
-
Molecular sieves (4Å), freshly activated
Procedure (Sparging Method):
-
Place the aged DMF in a suitable flask.
-
Insert a sparging tube connected to a source of inert gas (Nitrogen or Argon) into the DMF, ensuring the gas bubbles through the liquid.
-
Gently bubble the inert gas through the DMF for 1-2 hours at room temperature. This will help to remove volatile impurities like dimethylamine.[4]
-
For water removal, add freshly activated 4Å molecular sieves to the sparged DMF and allow it to stand overnight.
-
Store the purified DMF under an inert atmosphere and use it promptly.
Procedure (Vacuum Sonication Method - Alternative):
-
Place the aged DMF in a vacuum flask.
-
Submerge the flask in a sonicator bath.
-
Apply a vacuum to the flask while sonicating for 30-60 minutes.[4]
-
Proceed with the addition of molecular sieves as described above.
Protocol 2: The Kaiser Test (for Primary Amines)
Objective: To qualitatively determine the presence of free primary amines on the resin, thereby monitoring the completion of a coupling reaction.
Materials:
-
Resin beads (10-15) from the reaction vessel
-
Test tubes
-
Heating block or water bath (110°C)
-
Kaiser Test Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. 1.0 mL of this solution is then diluted with 49 mL of pyridine.[12]
-
Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.[12]
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[12]
-
Procedure:
-
Carefully remove 10-15 beads of the peptide-resin from the reaction vessel after the coupling step and thorough washing. Place them in a small test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[12]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and/or Solution: Incomplete coupling. Free primary amines are present.
-
Yellow/Colorless Beads and Solution: Complete coupling. No free primary amines are detected.
Caption: General workflow for a single coupling cycle in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 6. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. vapourtec.com [vapourtec.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
- 18. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: tert-Butyl Group Deprotection in Peptide Synthesis
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering issues with the acid-mediated removal of tert-butyl (tBu) protecting groups during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the most common side reactions during tert-butyl deprotection and how can they be identified?
Answer:
The most prevalent side reactions during tert-butyl deprotection stem from the generation of reactive tert-butyl cations upon cleavage of the protecting groups with strong acids like trifluoroacetic acid (TFA).[1][2] These carbocations can electrophilically attack nucleophilic residues within the peptide sequence.
Common Side Reactions:
-
S-tert-butylation of Cysteine: The thiol group of cysteine is highly nucleophilic and susceptible to alkylation by tert-butyl cations, resulting in an irreversible modification.[3]
-
Alkylation of Tryptophan: The indole (B1671886) ring of tryptophan can be modified by tert-butyl cations.[1][2] Using a Boc protecting group on the indole nitrogen can help suppress this.
-
Modification of Methionine and Tyrosine: The thioether of methionine and the phenolic ring of tyrosine are also at risk of alkylation.[1][4]
-
Reattachment of the Peptide to the Resin: The linker cation generated during cleavage can be attacked by the newly deprotected peptide, leading to its irreversible reattachment to the solid support.
Identification:
These side products are typically identified by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of the crude peptide. For instance, a mass increase of +56 Da often corresponds to the addition of a tert-butyl group.[3]
Question 2: My deprotection seems incomplete. What are the potential causes and how can I improve the cleavage efficiency?
Answer:
Incomplete deprotection can be caused by several factors, including steric hindrance, peptide aggregation, or insufficient reaction time.
Potential Causes and Solutions:
-
Sterically Hindered Residues: Protecting groups on bulky amino acids or within sterically crowded sequences may be more difficult to remove.
-
Peptide Aggregation: On-resin aggregation can limit the access of TFA to all protecting groups.[2]
-
Insufficient Deprotection Time: Standard deprotection times may not be sufficient for all sequences, especially those containing multiple arginine residues protected with Pbf or Pmc groups.[5][6]
To improve cleavage efficiency, consider the following protocol modifications:
-
Extend Reaction Time: Increase the duration of the TFA cleavage step. For peptides with multiple Arg(Pbf) residues, deprotection may take longer than the standard 20-30 minutes.[5]
-
Increase TFA Concentration: While most protocols use 95% TFA, ensuring the concentration is accurate is crucial.
-
Optimize Scavenger Cocktail: The choice of scavengers can influence deprotection efficiency. (See Question 3).
-
Two-Step Cleavage: For particularly difficult sequences, a two-step cleavage strategy can be beneficial. An initial treatment with a lower concentration of TFA can be followed by a higher concentration to complete the deprotection.[3]
Question 3: How do I choose the right scavenger cocktail for my peptide sequence?
Answer:
The selection of a scavenger cocktail is critical to prevent the side reactions mentioned in Question 1 by quenching the reactive tert-butyl cations. The ideal cocktail depends on the specific amino acids present in your peptide.
A widely used general-purpose scavenger cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water.
| Scavenger Cocktail Component | Typical Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | The strong acid responsible for cleaving the acid-labile protecting groups. |
| Triisopropylsilane (TIS) | 2.5% | A carbocation scavenger that effectively reduces the trityl cation and minimizes side reactions with tryptophan. |
| Water (H₂O) | 2.5% | Acts as a scavenger and helps to hydrolyze any remaining TFA anhydride.[7] |
Sequence-Specific Scavenger Recommendations:
| Amino Acid(s) Present | Recommended Scavenger(s) to Add | Rationale |
| Cysteine (Cys) | 1,2-Ethanediol (EDT) or Dithiothreitol (DTT)[3] | Thiol-based scavengers are highly effective at capturing tert-butyl cations, thus preventing S-tert-butylation of cysteine residues.[3] EDT also aids in the removal of the Trt group from cysteine. |
| Methionine (Met) | Thioanisole (B89551) | The thioether in thioanisole acts as a competitive scavenger for cations that could otherwise alkylate the methionine side chain. |
| Tryptophan (Trp) | 1,2-Ethanediol (EDT) | Helps to prevent the acid-catalyzed oxidation of the tryptophan indole ring. |
| Arginine (Arg) | Dithiothreitol (DTT) | Can help suppress the oxidation of methionine.[1] |
Experimental Protocols
Standard Protocol for tert-Butyl Deprotection and Resin Cleavage
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and then with methanol (B129727) to remove any residual reagents. Dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the peptide sequence (see table above). A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).[5] Gently agitate the mixture at room temperature for 2-4 hours. The reaction vessel may turn a deep yellow or orange color, especially if trityl-protected residues are present, due to the formation of the trityl cation.[8]
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide using HPLC and Mass Spectrometry to assess purity and confirm the correct molecular weight.
Visual Guides
Troubleshooting Workflow for Incomplete Deprotection
Caption: A flowchart for troubleshooting incomplete tert-butyl deprotection.
Decision Pathway for Scavenger Selection
Caption: A decision tree for selecting appropriate scavengers.
References
Validation & Comparative
comparing H-D-SER(TBU)-OH with Fmoc-D-Ser(tBu)-OH for peptide synthesis
An Objective Comparison of H-D-Ser(tBu)-OH and Fmoc-D-Ser(tBu)-OH for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that dictates the overall strategy, efficiency, and purity of the final product. This guide provides a detailed, objective comparison between two derivatives of D-serine: this compound and Fmoc-D-Ser(tBu)-OH. The comparison is fundamentally a look at the two dominant strategies in solid-phase peptide synthesis (SPPS): the Boc (tert-butyloxycarbonyl) strategy, where this compound is used as a building block, and the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which employs Fmoc-D-Ser(tBu)-OH.
The primary distinction between this compound and Fmoc-D-Ser(tBu)-OH lies in the protection of the alpha-amino (Nα) group.
-
Fmoc-D-Ser(tBu)-OH features the base-labile Fmoc group for temporary Nα-protection. This is the hallmark of Fmoc-SPPS.
-
This compound has a free Nα-amino group. In the context of a synthesis strategy, it is the deprotected form of a Boc-protected precursor, Boc-D-Ser(tBu)-OH. The Boc group is acid-labile and is used for temporary Nα-protection in Boc-SPPS.
In both molecules, the serine side-chain hydroxyl group is protected by an acid-labile tert-butyl (tBu) ether. This side-chain protection is considered "permanent" during the synthesis cycles and is removed only during the final cleavage from the resin. The choice between these two amino acid derivatives, therefore, corresponds to a choice between two orthogonal protection schemes that define the entire synthesis workflow.[1][2]
References
A Comparative Guide to Analytical Techniques for Assessing the Purity of H-D-Ser(tBu)-OH
This guide provides a comprehensive comparison of key analytical techniques for evaluating the chemical and enantiomeric purity of H-D-Ser(tBu)-OH, a critical building block in peptide synthesis. The information is intended for researchers, scientists, and drug development professionals to ensure the quality and integrity of their starting materials.
Overview of Analytical Techniques
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining chemical purity, while chiral HPLC is essential for confirming the enantiomeric excess. Mass Spectrometry (MS) provides confirmation of molecular weight and aids in impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment.
Comparison of Key Analytical Techniques
The following table summarizes and compares the primary analytical techniques for this compound purity assessment.
| Technique | Parameter Measured | Typical Purity Specification | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity (presence of related substances) | ≥98.0% | High resolution, quantitative, robust, and reproducible. | May not separate all impurities in a single run; requires reference standards for impurity identification. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Purity (presence of L-Ser(tBu)-OH) | ≥99.8% D-enantiomer | Directly separates enantiomers, providing accurate enantiomeric excess determination.[1][2] | Requires specialized chiral stationary phases, which can be expensive and have specific mobile phase requirements. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation and Impurity Identification | Conforms to expected molecular weight (161.2 g/mol ) | Highly sensitive, provides molecular weight information for the main component and impurities, can be coupled with LC for enhanced separation and identification.[3][] | Not inherently quantitative without appropriate standards; ionization efficiency can vary for different compounds. |
| Nuclear Magnetic Resonance (¹H NMR) | Structural Confirmation and Purity Estimation | Conforms to reference spectrum | Provides detailed structural information, can detect and quantify impurities without a reference standard for each impurity (qNMR), and is non-destructive. | Lower sensitivity compared to HPLC and MS; complex mixtures can lead to overlapping signals, making interpretation difficult. |
Detailed Experimental Protocols
Below are typical experimental protocols for the key analytical techniques used to assess the purity of this compound.
3.1 High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
3.2 Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC® T).[2]
-
Mobile Phase: A mixture of an organic solvent (e.g., Methanol (B129727), Ethanol, or Acetonitrile) and an acidic or basic modifier. A common mobile phase is a mixture of ethanol, water, and a small amount of an acid like acetic acid or a base like diethylamine.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
3.3 Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).
-
Chromatography: Utilize the same HPLC conditions as described for chemical purity analysis.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50 - 500.
-
Expected Ion: [M+H]⁺ at m/z 162.1.
-
-
Data Analysis: The identity of this compound is confirmed by the presence of its corresponding molecular ion. The mass-to-charge ratio of any impurity peaks can be used to propose their potential structures.[3][]
3.4 ¹H NMR for Structural Confirmation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
Expected Chemical Shifts (in D₂O, approximate):
-
δ 1.25 (s, 9H, -C(CH₃)₃)
-
δ 3.75 (dd, 1H, β-CH)
-
δ 3.90 (dd, 1H, β-CH)
-
δ 4.05 (t, 1H, α-CH)
-
(Note: Chemical shifts can vary slightly depending on the solvent and pH.)
-
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the analytical assessment of this compound purity.
Common Impurities
Potential impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. These may include:
-
L-enantiomer: The corresponding L-Ser(tBu)-OH.
-
Unprotected D-Serine: H-D-Ser-OH.
-
Other protected amino acids: If present in the starting materials.
-
By-products of the tert-butylation reaction.
A thorough purity analysis using the techniques described above is crucial to identify and quantify these potential impurities, ensuring the quality of the this compound used in further applications.
References
A Comparative Guide to Interpreting NMR and Mass Spectrometry Data of H-D-Ser(tBu)-OH
For researchers, scientists, and professionals in drug development, precise analytical characterization of modified amino acids is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for O-tert-Butyl-D-serine (H-D-Ser(tBu)-OH), a crucial building block in peptide synthesis. To offer a clear benchmark, its spectral data is compared with that of the parent amino acid, D-Serine.
Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry for both this compound and D-Serine.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | This compound (Predicted Chemical Shift, δ [ppm]) | D-Serine (Experimental Chemical Shift, δ [ppm])[1][2][3] |
| α-H | ~3.6 | ~3.83 |
| β-H | ~3.7 (dd) | ~3.95 (dd) |
| t-Butyl-H | ~1.2 (s, 9H) | N/A |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound (Predicted Chemical Shift, δ [ppm]) | D-Serine (Experimental Chemical Shift, δ [ppm])[1] |
| α-C | ~56 | ~59.09 |
| β-C | ~68 | ~62.74 |
| C=O | ~175 | ~173 |
| Quaternary t-Butyl C | ~73 | N/A |
| Methyl t-Butyl C | ~28 | N/A |
Table 3: Mass Spectrometry Data Comparison
| Analysis | This compound | D-Serine[1] |
| Molecular Weight | 161.20 g/mol | 105.09 g/mol |
| Predicted Molecular Ion (M+H)⁺ | m/z 162.11 | m/z 106.05 |
| Key Fragment Ions (m/z) | 106.05 ([M-C₄H₈+H]⁺), 88.04 ([M-C₄H₉O]⁺), 74.06 ([C₃H₈NO]⁺) | 88.04 ([M-NH₃]⁺), 74.02 ([M-CH₂O]⁺), 60.04 ([M-COOH]⁺), 42.03 ([C₂H₄N]⁺) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the amino acid derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). A small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width of 200-220 ppm is employed. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.
2. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a concentration of approximately 10-100 µg/mL.
-
Electrospray Ionization (ESI) Mass Spectrometry: The analysis is performed using a mass spectrometer equipped with an ESI source. The sample solution is infused directly or injected via a liquid chromatography system into the ESI source. The mass spectrometer is operated in positive ion mode to detect protonated molecules [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion of interest is selected in the first mass analyzer (MS1), fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer (MS2).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using NMR and mass spectrometry.
Caption: Workflow for this compound Analysis.
References
A Comparative Analysis of Serine Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate side-chain protecting group for serine is a critical decision in Solid-Phase Peptide Synthesis (SPPS). This choice directly influences coupling efficiency, the prevention of side reactions, and the overall success of synthesizing pure, high-yield peptides. This guide provides an objective comparison of the most common serine protecting groups used in Fmoc-based SPPS, supported by available experimental data and detailed methodologies.
The hydroxyl group of serine is reactive and requires protection to prevent undesirable side reactions, such as O-acylation, during peptide chain elongation. The most prevalent protecting groups are ethers, primarily the tert-butyl (tBu), benzyl (B1604629) (Bzl), and trityl (Trt) ethers. The selection among these is largely dictated by the overall synthetic strategy, with the Fmoc/tBu approach being the most common in modern SPPS.[1]
Performance Comparison of Serine Protecting Groups
| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[1] | Highly stable to basic Fmoc removal conditions; integral to the orthogonal Fmoc/tBu strategy; good solubility of the protected amino acid.[1] | Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides; can lead to t-butyl cation side products upon cleavage.[1] | Standard protection for serine in routine Fmoc-SPPS.[1] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis[1] | Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.[1] | Requires very harsh cleavage conditions (e.g., HF), limiting its use in Fmoc-SPPS; more commonly used in Boc-SPPS.[1] | Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.[1] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile (dilute TFA)[1] | Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments; can improve synthesis of "difficult" sequences (e.g., poly-serine).[2][3] | The bulky nature of the Trt group may sometimes hinder coupling efficiency; can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS.[1] | On-resin side-chain modifications and synthesis of protected peptide fragments; synthesis of aggregation-prone sequences.[2][4] |
Experimental Data and Side Reactions
Quantitative data directly comparing the performance of serine protecting groups is limited. However, qualitative and semi-quantitative observations from various studies provide valuable insights.
Coupling Efficiency: The coupling efficiency of Fmoc-Ser(PG)-OH derivatives is generally high. However, the steric hindrance of the protecting group can play a role. It is a general principle in SPPS that bulkier protecting groups, such as Trt, can sometimes lead to slower coupling kinetics and may require optimized coupling reagents or longer reaction times.[1] For most standard sequences, both Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH exhibit high coupling efficiencies.[2]
Prevention of Side Reactions:
-
Racemization: The racemization of serine during coupling is a potential side reaction, though generally less pronounced than for amino acids like histidine or cysteine. The risk is considered low for tBu, Bzl, and Trt protected serine.[1] However, the choice of coupling reagents and the base used can significantly influence the extent of racemization. For instance, the use of diisopropylethylamine (DIPEA) as a base has been reported to induce racemization during the coupling of Fmoc-Ser(tBu)-OH.[1]
-
β-Elimination: The serine side chain can undergo β-elimination under basic conditions to form a dehydroalanine (B155165) residue. While specific quantitative data comparing the rates of β-elimination for tBu, Bzl, and Trt protected serine is scarce, it is generally accepted that a stable ether linkage, as provided by these protecting groups, effectively minimizes this side reaction during the basic Fmoc deprotection step.[1]
-
N→O Acyl Shift: In peptides containing serine, an N→O acyl shift can occur during deprotection with strong acids like TFA. This involves the migration of the peptide chain from the amide nitrogen to the hydroxyl group of serine. This rearrangement is reversible and can be influenced by the cleavage cocktail and subsequent work-up conditions.[1]
Performance in "Difficult" Sequences: A significant performance difference between tBu and Trt protection emerges during the synthesis of sequences prone to aggregation. For example, the synthesis of deca-serine using Fmoc-Ser(tBu)-OH has been reported to be problematic due to peptide aggregation, which hinders Fmoc group removal.[2][4] In such cases, the use of the bulkier Fmoc-Ser(Trt)-OH can disrupt the interchain hydrogen bonding that leads to aggregation, resulting in a purer final product and higher yield.[2][4] In one study on a complex peptide, the use of Trt-based side chain protection for sensitive amino acids resulted in crude peptides of much higher purity compared to those synthesized using tBu-based groups.[4][5]
Experimental Protocols
Detailed experimental protocols for SPPS are highly dependent on the specific peptide sequence, resin, and instrumentation. However, a general protocol for the coupling of a protected serine residue and a representative cleavage procedure are provided below.
General Coupling Protocol for Fmoc-Ser(PG)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 1-2 hours.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.[1]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Coupling:
-
Pre-activate a solution of the Fmoc-Ser(PG)-OH (3-5 equivalents) and a coupling agent such as HBTU/HOBt (3-5 equivalents) in DMF with a base like DIPEA (6-10 equivalents) for a few minutes.
-
Add the activation mixture to the resin and shake at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.[1]
General Cleavage and Deprotection Protocol (for tBu and Trt groups)
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.[1]
-
Washing: Wash the resin extensively with DMF and DCM and dry the resin under vacuum.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). A common cocktail for peptides with tBu and Trt protection is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide under vacuum.
Logical Workflow of SPPS with Serine Protection
The following diagram illustrates the general workflow of Solid-Phase Peptide Synthesis, highlighting the key steps of protection and deprotection of a serine residue.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice of a side-chain protecting group for serine in SPPS is a critical decision that requires careful consideration of the overall synthetic strategy. For routine Fmoc-SPPS, the tert-butyl (tBu) group remains the gold standard due to its stability, compatibility with the orthogonal protection scheme, and cost-effectiveness.[1][2] The trityl (Trt) group offers a valuable alternative when milder cleavage conditions are necessary, and it is particularly advantageous for the synthesis of "difficult" or aggregation-prone peptide sequences.[2][4] The benzyl (Bzl) group, while historically significant, is less commonly employed in modern Fmoc-SPPS due to the harsh conditions required for its removal.[1] Ultimately, the optimal choice will depend on the specific requirements of the target peptide and the synthetic challenges anticipated.
References
Navigating the Labyrinth of Peptide Purity: A Guide to HPLC Methods for Validating H-D-Ser(tBu)-OH Incorporation
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, ensuring the precise incorporation of each amino acid building block is paramount. The successful integration of protected amino acids, such as H-D-Ser(tBu)-OH, is a critical determinant of the final peptide's identity, purity, and biological activity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and orthogonal analytical techniques for the validation of this compound incorporation, supported by detailed experimental protocols and comparative data to inform your analytical strategy.
The tert-butyl (tBu) protecting group on the serine side chain prevents unwanted side reactions during peptide synthesis.[1][2][3] Its successful incorporation and subsequent confirmation are crucial steps in the quality control of synthetic peptides. Reversed-phase HPLC (RP-HPLC) stands as the cornerstone technique for assessing the purity of synthetic peptides, offering high resolution to separate the target peptide from closely related impurities.[4][5][6] Furthermore, the hyphenation of HPLC with mass spectrometry (LC-MS) provides an orthogonal approach, delivering unambiguous mass confirmation of the desired product and identification of process-related impurities.[7][8][9]
Comparative Analysis of HPLC and UPLC Methods
The choice of an appropriate analytical method is critical for the accurate assessment of peptide purity and the successful validation of this compound incorporation. Both HPLC and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques, with the latter offering advantages in terms of resolution and speed. The selection of columns, mobile phases, and gradient conditions plays a pivotal role in achieving optimal separation.[10][11][12]
| Parameter | RP-HPLC Method A | UPLC-MS Method B | Chiral HPLC Method C |
| Primary Use | Purity determination and impurity profiling | Identity confirmation and impurity identification | Assessment of stereoisomeric purity |
| Column Chemistry | C18, 3-5 µm particle size | C18, sub-2 µm particle size | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | Heptane/Isopropanol |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Isopropanol |
| Gradient | Linear gradient (e.g., 5-60% B over 30 min) | Fast, steep gradient (e.g., 5-70% B over 10 min) | Isocratic or shallow gradient |
| Detection | UV at 214 nm and 280 nm | UV (214 nm) and Mass Spectrometry (MS) | UV or Polarimetric |
| Key Advantages | Robust, widely available, good for routine purity checks.[4] | High resolution, fast analysis, provides mass information.[7] | Directly separates enantiomers. |
| Limitations | TFA can suppress MS signal if hyphenated. | Requires MS-compatible mobile phases. | May require specific derivatization; less common for intact peptides. |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable analytical validation. Below are representative methods for RP-HPLC and UPLC-MS analysis of a synthetic peptide containing this compound.
Method A: RP-HPLC for Purity Assessment
This method is suitable for the routine determination of the purity of a synthetic peptide and for the detection of process-related impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient:
Time (min) %B 0 5 30 60 35 95 40 95 41 5 | 50 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm (for peptide backbone) and 280 nm (for aromatic residues).[4]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Method B: UPLC-MS for Identity Confirmation and Impurity Identification
This orthogonal method provides rapid separation with high resolution and delivers mass information for confident identification of the target peptide and any impurities.[7]
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in LC-MS grade acetonitrile.
-
Gradient:
Time (min) %B 0 5 8 70 9 95 10 95 10.1 5 | 12 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection:
-
UV: 214 nm.
-
MS: Electrospray Ionization (ESI) in positive mode. Scan range m/z 100-2000.
-
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 0.1 mg/mL.
Visualizing the Validation Workflow
A systematic workflow is essential for the comprehensive validation of this compound incorporation. The following diagram illustrates the key stages, from initial synthesis to final characterization.
Caption: General workflow for the analytical validation of this compound incorporation in a synthetic peptide.
References
- 1. Sigma-Aldrich™ Fmoc-Ser(tBu)-OH ≥98.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. almacgroup.com [almacgroup.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. almacgroup.com [almacgroup.com]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
A Comparative Guide to Determining the Enantiomeric Purity of H-D-SER(TBU)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and chiral chemistry, ensuring the enantiomeric purity of amino acid derivatives is paramount. This guide provides a comprehensive comparison of three common analytical techniques for determining the enantiomeric purity of O-tert-butyl-D-serine (H-D-Ser(tBu)-OH): High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The selection of an appropriate method is critical for quality control and regulatory compliance, as even minute amounts of the L-enantiomer can impact the efficacy and safety of the final peptide product.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for derivatization. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral CE for this application.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Separation of enantiomers on a chiral stationary phase (CSP) based on differential interactions. | Separation of volatile and thermally stable enantiomeric derivatives on a chiral capillary column. | Separation of enantiomers in a capillary based on differences in their electrophoretic mobility in the presence of a chiral selector in the background electrolyte. |
| Sample Derivatization | Often not required for N-protected amino acids like Fmoc-D-Ser(tBu)-OH. | Required to create volatile and thermally stable derivatives (e.g., N-trifluoroacetyl-O-isopropyl esters). | Generally not required, but can be used to enhance separation. |
| Resolution (Rs) | Typically > 2.0 for baseline separation. | Can achieve high resolution (> 4.0) with optimized methods.[1] | High resolution is achievable, often dependent on the choice and concentration of the chiral selector. |
| Limit of Detection (LOD) | Can reach levels below 0.1% for the minor enantiomer. | High sensitivity, with LODs often in the low µg/mL range.[1] | Can achieve low detection limits, comparable to HPLC. |
| Analysis Time | Typically 15-30 minutes per sample. | Generally longer than HPLC due to temperature programming, around 30-60 minutes. | Can be very fast, with analysis times often under 15 minutes. |
| Advantages | Direct analysis of protected amino acids, robust and widely available instrumentation. | High separation efficiency and sensitivity.[1] | High efficiency, low sample and reagent consumption, and versatility in method development. |
| Disadvantages | Can be less sensitive than GC for certain analytes. | Requires derivatization, which can be time-consuming and introduce potential for racemization. | Method development can be complex due to the number of parameters to optimize (buffer, chiral selector, voltage). |
Experimental Protocols
Detailed methodologies for each technique are provided below to enable researchers to replicate and adapt these methods for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is suitable for the direct analysis of the N-Fmoc protected form of this compound.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Chiral Column: Lux® 5 µm Cellulose-3, 250 x 4.6 mm
-
Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water (40:60, v/v)
-
Sample Solvent: Mobile Phase
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm (for Fmoc group)
Procedure:
-
Prepare a standard solution of Fmoc-D-Ser(tBu)-OH and a sample solution of the test material in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Identify the peaks for the D- and L-enantiomers based on the retention time of the standard.
-
Calculate the enantiomeric purity by determining the area percentage of the L-enantiomer relative to the total area of both enantiomer peaks.
Expected Results: Based on available data for Fmoc-Ser(tBu)-OH on a Lux Cellulose-3 column, the following chromatographic parameters can be expected:
-
Retention Time (D-enantiomer): ~8.7 min
-
Retention Time (L-enantiomer): ~9.6 min
-
Selectivity (α): ~1.16
-
Resolution (Rs): ~2.87
Chiral Gas Chromatography (GC)
This method requires derivatization of this compound to a volatile ester.
Instrumentation and Consumables:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness
-
Derivatization Reagents: Anhydrous Isopropanol (B130326), Acetyl Chloride, Trifluoroacetic Anhydride (TFAA)
-
Solvents: Dichloromethane (B109758), Hexane (B92381)
Derivatization Procedure (N-trifluoroacetyl-O-isopropyl ester):
-
To approximately 1 mg of this compound, add 1 mL of a 3 M solution of HCl in isopropanol (prepared by carefully adding acetyl chloride to cold isopropanol).
-
Heat the mixture at 110 °C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 200 µL of dichloromethane and 100 µL of TFAA.
-
Heat at 100 °C for 15 minutes.
-
Evaporate the excess reagent and solvent under nitrogen and redissolve the residue in hexane for GC analysis.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 90 °C (hold for 2 min), ramp to 180 °C at 4 °C/min, hold for 5 min.
-
Detector Temperature (FID): 280 °C
Procedure:
-
Inject 1 µL of the derivatized sample solution into the GC.
-
Acquire the chromatogram and identify the peaks corresponding to the D- and L-enantiomers.
-
Calculate the enantiomeric purity based on the integrated peak areas.
Chiral Capillary Electrophoresis (CE)
This method offers a rapid analysis with minimal sample preparation.
Instrumentation and Consumables:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm ID, 60 cm total length, 50 cm effective length)
-
Chiral Selector: Highly sulfated β-cyclodextrin (HS-β-CD)
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 5% (w/v) HS-β-CD
-
Sample Solvent: Deionized water
Procedure:
-
Condition the new capillary by flushing with 1 M NaOH, water, and BGE.
-
Dissolve the this compound sample in deionized water to a concentration of approximately 0.5 mg/mL.
-
Fill the capillary with the BGE.
-
Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).
-
Apply a separation voltage of 25 kV (positive polarity at the inlet).
-
Detect the enantiomers by UV absorbance at 200 nm.
-
Calculate the enantiomeric purity from the peak areas in the electropherogram.
Workflow and Pathway Diagrams
To visualize the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflows for enantiomeric purity determination.
The logical relationship for selecting an appropriate analytical method can be visualized as follows:
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to Alternative Building Blocks for H-D-Ser(tBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high yields and purity, especially when dealing with "difficult" or aggregation-prone sequences. While H-D-Ser(tBu)-OH is a widely used and robust choice for incorporating D-serine, several alternative building blocks offer significant advantages in specific contexts. This guide provides an objective comparison of the performance of these alternatives with supporting experimental data and detailed methodologies.
The primary alternatives to this compound in Fmoc-based SPPS can be categorized into three main groups:
-
D-Serine with an Alternative Side-Chain Protecting Group: The most common alternative is the trityl (Trt) group, which offers advantages in terms of lability and steric hindrance.
-
Pseudoproline Dipeptides: These building blocks are designed to disrupt secondary structure formation and enhance solvation of the growing peptide chain.
-
Backbone Amide Protection: This strategy involves the temporary modification of the peptide backbone to prevent aggregation.
This guide will delve into the performance and applications of each of these alternatives, providing a comprehensive resource for optimizing peptide synthesis strategies.
Alternative Side-Chain Protection: Fmoc-D-Ser(Trt)-OH
The trityl (Trt) protecting group is a bulky and highly acid-labile alternative to the tert-butyl (tBu) group for the side-chain protection of serine. Its bulkiness can effectively disrupt interchain hydrogen bonding, a primary cause of peptide aggregation during synthesis.
Performance Comparison
The choice between Fmoc-D-Ser(tBu)-OH and Fmoc-D-Ser(Trt)-OH often depends on the specific peptide sequence. For routine, non-aggregating peptides, the lower cost of the tBu-protected version makes it a more economical choice. However, for difficult sequences, the improved yield and purity achieved with the Trt group can offset its higher initial cost by simplifying purification and reducing the need for re-synthesis.[1]
| Parameter | Fmoc-D-Ser(tBu)-OH | Fmoc-D-Ser(Trt)-OH | References |
| Molecular Weight | 383.44 g/mol | 569.65 g/mol | [2] |
| Protecting Group Lability | Acid-labile (cleaved by strong acid, e.g., high concentration of TFA) | Highly acid-labile (cleaved by mild acid, e.g., dilute TFA) | [2] |
| Performance in "Difficult" Sequences | Prone to aggregation, leading to lower yield and purity | Disrupts aggregation, resulting in higher yield and purity | [1][3] |
| Cleavage Conditions | Requires strong acid (e.g., TFA), which can be harsh on sensitive peptides | Milder acidolysis gives much purer peptides with difficult amino acid sequences | [3][4] |
| Side Reactions | Can be prone to racemization, especially with DIPEA as a base | Less reported incidence of base-induced racemization | [1] |
Experimental Protocol: Incorporation of Fmoc-D-Ser(Trt)-OH
This protocol outlines the manual solid-phase synthesis of a peptide incorporating an Fmoc-D-Ser(Trt)-OH residue.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-D-Ser(Trt)-OH
-
Other required Fmoc-amino acids
-
Dimethylformamide (DMF)
-
Coupling reagents (e.g., HATU, HOAt)
-
N,N'-Diisopropylethylamine (DIPEA) or Collidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Ser(Trt)-OH (3-5 equivalents) and a coupling agent such as HATU (3-5 equivalents) and an additive like HOAt (3-5 equivalents) in DMF. Add DIPEA or collidine (6-10 equivalents) to the solution.
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours at room temperature. Monitor the coupling completion using a Kaiser test.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin extensively with DMF and DCM and dry under vacuum. Treat the dried peptide-resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. The crude peptide can then be purified by reverse-phase HPLC.
Diagram of SPPS Cycle
References
Inter-Laboratory Comparison of H-D-Ser(tBu)-OH: A Guide to Ensuring Analytical Consistency
Introduction
H-D-Ser(tBu)-OH (O-(tert-Butyl)-D-serine) is a critical raw material in solid-phase peptide synthesis, where the tert-butyl protecting group on the serine side chain prevents unwanted side reactions. The purity and consistency of this reagent are paramount to the successful synthesis of the target peptide. This guide presents a framework for an inter-laboratory comparison of this compound analysis, providing a standardized protocol and a clear format for reporting and comparing results. The objective is to help researchers, scientists, and drug development professionals establish and verify the quality of this compound from various sources or batches, ensuring reproducibility in their synthetic efforts.
Data Summary: Hypothetical Inter-Laboratory Comparison
The following table summarizes the analytical results from three hypothetical laboratories (Lab A, Lab B, and Lab C) that analyzed the same batch of this compound. This data is representative of what a typical inter-laboratory comparison would yield.
| Parameter | Method | Lab A Result | Lab B Result | Lab C Result | Specification |
| Appearance | Visual Inspection | White Solid | White to off-white Solid | White Crystalline Powder | White to off-white Solid |
| Identity | ¹H NMR | Consistent with Structure | Consistent with Structure | Consistent with Structure | Consistent with Structure |
| Purity (by HPLC) | HPLC (210 nm) | 99.2% | 98.9% | 99.4% | ≥ 98.0% |
| Purity (by NMR) | qNMR | 99.5% | Not Performed | 99.6% | ≥ 97.0%[1] |
| Major Impurity 1 | HPLC (210 nm) | 0.35% | 0.52% | 0.28% | ≤ 0.5% |
| Major Impurity 2 | HPLC (210 nm) | 0.15% | 0.21% | 0.11% | ≤ 0.2% |
| Water Content | Karl Fischer | 0.12% | 0.15% | 0.10% | ≤ 0.5% |
| Specific Rotation | Polarimetry | +25.8° | +26.1° | +25.9° | +25.5° to +26.5° |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are the recommended protocols for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Internal Standard: Maleic Anhydride (accurately weighed)
-
Method: A known amount of the internal standard is added to a known amount of the this compound sample. The purity of this compound is calculated by comparing the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard.
-
Data Processing: Apply appropriate baseline and phase correction before integration.
Polarimetry for Specific Rotation
-
Wavelength: 589 nm (Sodium D-line)
-
Temperature: 20°C
-
Sample Concentration: c = 1 in H₂O
-
Path Length: 1 dm
-
Procedure: Prepare the solution and allow it to equilibrate to the specified temperature. Measure the optical rotation and calculate the specific rotation.
Visualizations
Chemical Structure and Synthetic Context
The following diagram illustrates the chemical structure of this compound and its role in peptide synthesis.
Caption: Role of this compound in Solid-Phase Peptide Synthesis.
Inter-Laboratory Comparison Workflow
This diagram outlines the logical workflow for conducting an inter-laboratory comparison study.
Caption: Workflow for an Inter-Laboratory Comparison Study.
References
A Comparative Guide to the Biological Validation of Peptides Synthesized with H-D-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. The use of D-amino acids, such as those derived from H-D-Ser(tBu)-OH, offers a strategic advantage in overcoming the inherent limitations of their natural L-counterparts. This guide provides an objective comparison of the biological activity of peptides containing D-serine against their L-serine analogs, supported by experimental data and detailed protocols.
Enhanced Stability and Modulated Activity: The D-Amino Acid Advantage
Peptides synthesized with this compound, which incorporates a D-serine residue, exhibit significantly altered biological properties compared to their L-serine equivalents. The primary advantage lies in their increased resistance to proteolytic degradation. Endogenous proteases are stereospecific and primarily recognize L-amino acids, rendering peptides with D-amino acids less susceptible to enzymatic cleavage. This enhanced stability often translates to a longer in vivo half-life and improved bioavailability.[1]
Beyond stability, the introduction of a D-amino acid can modulate the peptide's secondary structure, which in turn can influence its binding affinity to target receptors and overall biological activity.[1] While some studies report that all-D versions of α-helical peptides like magainin and melittin (B549807) retain comparable activity to their all-L counterparts, suggesting a membrane-disrupting mechanism that is not dependent on stereospecific targets, other research indicates that D-amino acid substitutions can lead to varied outcomes.[2]
Comparative Biological Activity: Experimental Data
The following tables summarize quantitative data from studies comparing the biological activity of peptides containing D-amino acids with their L-amino acid analogs.
Table 1: In Vitro Cytotoxicity of L- and D-Melittin Peptides
| Peptide | Cell Line | IC50 (µM) |
| L-Melittin | RAW 264.7 | ~5 |
| D-Melittin | RAW 264.7 | ~5 |
Data adapted from a study on L- and D-melittin peptides. The similar IC50 values suggest that for this particular lytic peptide, the mechanism of action is not strictly dependent on chirality.
Table 2: Antimicrobial Activity of Polybia-MPI and its D-Enantiomer
| Peptide | Target Organism | MIC (µM) |
| Polybia-MPI (L-form) | E. coli | 16 |
| D-MPI (D-form) | E. coli | 8 |
| Polybia-MPI (L-form) | S. aureus | 16 |
| D-MPI (D-form) | S. aureus | 8 |
| Polybia-MPI (L-form) | C. albicans | 32 |
| D-MPI (D-form) | C. albicans | 16 |
Data adapted from a study on the antimicrobial peptide polybia-MPI and its D-enantiomer. The lower MIC values for the D-form suggest enhanced antimicrobial activity in this case.[3]
Table 3: Cellular Uptake of L- and D-Cell-Penetrating Peptides (CPPs)
| Peptide Type | Cell Line | Relative Uptake Efficiency (L vs. D) |
| Cationic CPPs | MC57 Fibrosarcoma | L > D |
| Cationic CPPs | HeLa | L > D |
| Cationic CPPs | Jurkat T Leukemia | L ≈ D |
Data adapted from a study on the cellular uptake of L- and D-amino acid CPPs. The results indicate that the effect of chirality on cellular uptake can be cell-type dependent.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the assay)
-
MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Peptide Treatment: Prepare serial dilutions of the synthetic peptide in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).[5]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of peptide that inhibits 50% of cell viability).
Receptor Binding Affinity: Fluorescence Polarization (FP) Assay
The FP assay measures the binding of a small fluorescently labeled peptide to a larger protein, providing a quantitative measure of their interaction.[8]
Materials:
-
Fluorescently labeled peptide (probe)
-
Target protein
-
Assay buffer
-
Black, non-binding surface 96- or 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the target protein in the assay buffer. Prepare a solution of the fluorescently labeled peptide at a constant concentration (typically in the low nanomolar range).[5]
-
Assay Setup: In a microplate, add a fixed volume of the fluorescently labeled peptide solution to each well.
-
Protein Titration: Add an equal volume of the serially diluted target protein to the wells. Include wells with only the labeled peptide (no protein) as a control for minimum polarization.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 15-30 minutes).
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the change in millipolarization (mP) units as a function of the protein concentration. The data can be fitted to a binding curve to determine the dissociation constant (Kd), which is a measure of binding affinity.
Visualizing Biological Pathways and Workflows
NMDA Receptor Signaling Pathway
Peptides containing D-serine can act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. The following diagram illustrates the activation of the NMDA receptor.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferential uptake of L- versus D-amino acid cell-penetrating peptides in a cell type-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of H-D-Ser(tBu)-OH: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side shields, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[1][2] If handling the compound as a powder where dust generation is possible, respiratory protection may be necessary.[1][2] Always wash hands thoroughly with soap and water after handling the chemical.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of H-D-Ser(tBu)-OH and related compounds.
| Property | Data |
| Chemical Name | O-tert-Butyl-D-serine |
| CAS Number | 18783-53-4[3][4] |
| Molecular Formula | C7H15NO3[4] |
| Molecular Weight | 161.2 g/mol [4] |
| Physical State | Solid[1] |
| Appearance | White powder[1] |
| Solubility | No data available[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[5] Do not dispose of this chemical into drains or household waste.[5]
Experimental Protocol for Waste Collection:
-
Containerization: Place all waste this compound into a designated and clearly labeled waste container. Use separate containers for solid and liquid waste. If the compound is dissolved in a solvent, use a container compatible with that solvent.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound" or "O-tert-Butyl-D-serine". Indicate the approximate quantity of the waste and list any solvents present.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.[5] Do not store with incompatible chemicals.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[5][6]
For Spills:
-
Solid Spills: Carefully sweep the solid material and place it into the designated waste container. Avoid generating dust.
-
Liquid Spills (if dissolved): Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[5] Scoop the absorbed material into the designated waste container.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
